molecular formula C10H8N2O B14762634 10H-[1,4]Oxazino[4,3-a]benzimidazole CAS No. 245-51-2

10H-[1,4]Oxazino[4,3-a]benzimidazole

Cat. No.: B14762634
CAS No.: 245-51-2
M. Wt: 172.18 g/mol
InChI Key: CDWOLSYDHITLKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10H-[1,4]Oxazino[4,3-a]benzimidazole is a useful research compound. Its molecular formula is C10H8N2O and its molecular weight is 172.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 10H-[1,4]Oxazino[4,3-a]benzimidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 10H-[1,4]Oxazino[4,3-a]benzimidazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

245-51-2

Molecular Formula

C10H8N2O

Molecular Weight

172.18 g/mol

IUPAC Name

10H-[1,4]oxazino[4,3-a]benzimidazole

InChI

InChI=1S/C10H8N2O/c1-2-4-9-8(3-1)11-10-7-13-6-5-12(9)10/h1-7,11H

InChI Key

CDWOLSYDHITLKJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC3=COC=CN23

Origin of Product

United States

Foundational & Exploratory

Chemical structure and properties of 10H-[1,4]Oxazino[4,3-a]benzimidazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 10H-[1,4]oxazino[4,3-a]benzimidazole system represents a specialized tricyclic pharmacophore where a 1,4-oxazine ring is fused to the [1,2-a] face of a benzimidazole core. While the fully unsaturated "10H" parent structure is often cited in chemical nomenclature, the 3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazole derivatives are the chemically stable and biologically active entities predominantly found in drug discovery.

This guide details the structural chemistry, validated synthetic protocols, and medicinal utility of this scaffold, specifically focusing on its role in bioreductive antitumor therapies and antimicrobial drug design .

Structural Analysis & Physicochemical Properties[1][2][3][4]

Nomenclature and Ring Fusion

The core structure is a 6-5-6 tricyclic system. The fusion occurs at the nitrogen (N-5) and carbon (C-4a) of the benzimidazole, creating a bridgehead nitrogen that dictates the electronic distribution of the system.

  • IUPAC Name: 3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazole[1][2][3]

  • Key Feature: The bridgehead nitrogen (N-5) is non-basic due to its participation in the aromaticity of the benzimidazole imidazole ring, while the oxazine oxygen (O-2) introduces polarity and H-bond acceptor capability.

Electronic & Spectral Characteristics

The 3,4-dihydro framework introduces specific spectral signatures useful for characterization.

Table 1: Characteristic Spectral Data (Representative for 3,4-dihydro derivatives)

TechniqueSignal / ParameterStructural Assignment

H NMR

4.00 - 4.50 ppm (m, 2H)
C-3 Methylene: Protons adjacent to Oxygen.

H NMR

4.80 - 5.10 ppm (s, 2H)
C-1 Methylene: Protons adjacent to N-5 (Bridgehead).

C NMR

~60-65 ppm
C-3 & C-1 Carbons: Characteristic of the saturated oxazine ring.
IR 1600-1620 cm

C=N Stretching: Imidazole ring character.
IR 1050-1250 cm

C-O-C Stretching: Ether linkage in the oxazine ring.

Technical Insight: In NOESY experiments, a cross-peak is often observed between the aromatic proton at C-6 (benzimidazole) and the methylene protons at C-1 of the oxazine ring. This spatial proximity confirms the [4,3-a] fusion geometry.

Synthetic Methodologies

Two primary pathways exist for constructing this scaffold: Oxidative Cyclization (Green Route) and Alkylation-Cyclization (Classical Route).

Pathway A: Oxidative Cyclization (Green Chemistry)

This method utilizes Oxone (potassium peroxymonosulfate) to cyclize 2-(morpholin-4-yl)aniline derivatives. It is preferred for its mild conditions and absence of metal catalysts.

Protocol:

  • Substrate: Dissolve 2-(morpholin-4-yl)aniline (1.0 equiv) in a mixture of acetone/water (1:1 v/v).

  • Oxidation: Add Oxone (1.2 equiv) portion-wise at room temperature over 15 minutes.

  • Reaction: Stir for 2–4 hours. Monitor via TLC (EtOAc:Hexane 3:7) for the disappearance of the aniline spot.

  • Workup: Neutralize with saturated NaHCO

    
    . Extract with dichloromethane (DCM).
    
  • Purification: Recrystallize from ethanol.

Mechanism: The reaction proceeds via the in situ formation of a nitroso intermediate, followed by an intramolecular nucleophilic attack by the morpholine


-carbon (facilitated by the "t-amino effect").
Pathway B: Alkylation-Cyclization (Classical)

This route builds the oxazine ring onto a pre-formed benzimidazole.

Protocol:

  • Precursor: Start with 2-chloromethylbenzimidazole .[4][5]

  • Alkylation: React with 2-chloroethanol or ethylene glycol in the presence of a strong base (NaH or KOH) in DMF.

  • Cyclization: Heat to 80–100°C. The intramolecular displacement of the chloride by the alkoxide (or vice versa depending on the linker) closes the oxazine ring.

  • Yield: Typically 60–75%.

Synthesis Workflow Diagram

SynthesisPathways Substrate1 2-(Morpholin-4-yl)aniline Intermediate1 Nitroso Intermediate (In situ) Substrate1->Intermediate1 Oxone (Oxidation) Product 3,4-dihydro-1H-[1,4] oxazino[4,3-a]benzimidazole Intermediate1->Product Cyclization (t-amino effect) Substrate2 2-Chloromethyl- benzimidazole Substrate2->Product Alkylation-Cyclization (DMF, 80°C) Reagent2 2-Chloroethanol / Base Reagent2->Substrate2

Figure 1: Dual synthetic pathways for the construction of the oxazino-benzimidazole scaffold.

Biological Applications: Bioreductive Antitumor Agents

The most significant medicinal application of the 10H-[1,4]oxazino[4,3-a]benzimidazole scaffold lies in oncology, specifically as bioreductive prodrugs .

Mechanism of Action: Hypoxia Targeting

Tumor environments are often hypoxic (low oxygen). Quinone derivatives of this scaffold (e.g., 8-chloro-3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazole-6,9-dione ) exploit this.

  • Prodrug State: The oxidized quinone form is relatively non-toxic to normal, oxygenated cells.

  • Bioreduction: In hypoxic tumor cells, reductases (like DT-diaphorase) reduce the quinone to a hydroquinone or semiquinone radical.

  • Cytotoxicity: These reduced species can:

    • Alkylate DNA.

    • Generate reactive oxygen species (ROS) upon re-oxygenation (redox cycling).

    • Inhibit Topoisomerase II.

Structure-Activity Relationship (SAR)
  • C-8 Substitution: Electron-withdrawing groups (Cl, Br) at position 8 enhance the redox potential, making the quinone easier to reduce in hypoxic conditions.

  • Oxazine Ring: The saturated oxazine ring increases lipophilicity compared to a planar aromatic system, improving cellular uptake.

Biological Pathway Diagram

BioMechanism Prodrug Oxazino-benzimidazole Quinone (Prodrug) Reduced Hydroquinone / Semiquinone (Active Species) Prodrug->Reduced Reduction Enzyme DT-Diaphorase / Reductases Enzyme->Prodrug Hypoxia Hypoxic Tumor Environment Hypoxia->Enzyme Activates DNA DNA Alkylation Reduced->DNA ROS ROS Generation Reduced->ROS Apoptosis Tumor Cell Apoptosis DNA->Apoptosis ROS->Apoptosis

Figure 2: Bioreductive activation pathway of oxazino-benzimidazole quinones in hypoxic cancer cells.

Experimental Protocol: Synthesis of 8-chloro-3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazole[5]

Objective: Synthesis of the key intermediate for antitumor studies.

  • Preparation of 2-(morpholin-4-yl)-4-chloroaniline:

    • React 2,4-dichloro-1-nitrobenzene with morpholine (neat or in EtOH) to substitute the ortho-chlorine.

    • Reduce the nitro group using H

      
      /Pd-C or Fe/AcOH to obtain the aniline.
      
  • Cyclization:

    • Suspend the aniline (5.0 mmol) in 20 mL of acetone/water (1:1).

    • Add Oxone (6.0 mmol) slowly while maintaining temperature < 30°C.

    • Stir vigorously for 3 hours. The solution typically darkens.

  • Isolation:

    • Dilute with 50 mL water.

    • Extract with EtOAc (3 x 30 mL).

    • Wash organic layer with brine, dry over Na

      
      SO
      
      
      
      .
    • Evaporate solvent.

  • Purification:

    • Column chromatography (Silica gel, DCM:MeOH 98:2).

    • Expected Yield: 85-90%.

    • Characterization: Confirm via NMR (presence of oxazine CH

      
       signals) and Mass Spec (M+H).
      

References

  • Biological Activity of Benzimidazole Derivatives: Title: Biological Activity of Newly Synthesized Benzimidazole and Benzothiazole 2,5-Disubstituted Furane Derivatives. Source: PMC (NIH). URL:[Link]

  • Synthesis via Oxone Oxidation: Title: Advances in the Synthesis of Ring-Fused Benzimidazoles and Imidazobenzimidazoles. Source: PMC (NIH). URL:[Link]

  • Antitumor Quinone Derivatives: Title: New Dihalogenated Derivatives of Condensed Benzimidazole Diones Promotes Cancer Cell Death Through Regulating STAT3/HK2 Axis/Pathway. Source: PMC (NIH). URL:[Link]

  • General Benzimidazole Pharmacology: Title: Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Source: Biotech Asia. URL:[Link]

Sources

An In-depth Technical Guide to Tricyclic Benzimidazole Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The benzimidazole core, a fused bicyclic system of benzene and imidazole, is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its ability to interact with a multitude of biological targets.[1][2] The strategic fusion of a third ring onto this framework gives rise to tricyclic benzimidazole derivatives, a class of compounds with amplified structural rigidity and three-dimensional complexity. This guide provides a comprehensive technical review of these advanced heterocyclic systems, intended for researchers, chemists, and drug development professionals. We will explore the nuanced synthetic strategies required for their construction, delve into their diverse and potent pharmacological activities, and analyze the structure-activity relationships that govern their therapeutic potential.

Introduction: The Rise of a Privileged Scaffold

The benzimidazole nucleus is structurally analogous to naturally occurring purine nucleosides, a feature that allows it to effectively mimic and interfere with biological pathways involving these essential building blocks.[3][4][5] This mimicry is a key reason for its broad spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][2][6][7] Marketed drugs such as the anthelmintics albendazole and mebendazole, and the anticancer agent bendamustine, underscore the clinical success of this scaffold.[6][7][8]

The evolution from bicyclic to tricyclic benzimidazoles represents a strategic leap in medicinal chemistry. The addition of a third ring system enhances the molecule's conformational rigidity and provides new vectors for substitution, allowing for finer-tuning of its interaction with specific biological targets. This often leads to improved potency, selectivity, and pharmacokinetic profiles.

Core Synthetic Strategies for Tricyclic Benzimidazole Architectures

The construction of the tricyclic benzimidazole core relies on a foundation of established benzimidazole synthesis, followed by or combined with cyclization reactions to form the third ring. The choice of strategy is dictated by the desired ring system and substitution patterns.

Phillips-Ladenburg Condensation and Subsequent Cyclization

The most fundamental approach involves the initial synthesis of a substituted benzimidazole via the Phillips-Ladenburg condensation of an o-phenylenediamine with a carboxylic acid or its equivalent. This is a robust and widely used method.[9][10] The subsequent annulation (ring-forming) step to create the tricyclic system is highly dependent on the nature of the substituents on the initial benzimidazole.

Conceptual Workflow: Phillips-Ladenburg Synthesis followed by Intramolecular Cyclization

G A o-Phenylenediamine + Carboxylic Acid Derivative B Heating / Acid Catalyst (Phillips-Ladenburg Condensation) A->B C Substituted Benzimidazole Intermediate B->C D Intramolecular Cyclization (e.g., Friedel-Crafts, Pictet-Spengler) C->D E Tricyclic Benzimidazole Core D->E

Caption: General workflow for tricyclic benzimidazole synthesis.

Metal-Catalyzed Cross-Coupling and Cyclization Cascades

Modern organic synthesis offers more elegant and efficient routes through transition-metal catalysis. Palladium-, copper-, or iron-catalyzed reactions can form key C-C or C-N bonds in a single pot, often leading to the tricyclic product in a cascade sequence. These methods offer high atom economy and can generate complex structures from simple starting materials.

Multi-Component Reactions (MCRs)

MCRs are highly convergent strategies where three or more reactants combine in a single synthetic operation to form a complex product. For tricyclic benzimidazoles, an MCR could involve an o-phenylenediamine, an aldehyde, and a third component with appropriate functionality to facilitate the second cyclization, offering a rapid and diversity-oriented approach to building libraries of compounds.[10]

Pharmacological Activities and Mechanisms of Action

Tricyclic benzimidazole derivatives exhibit a remarkable breadth of biological activities, with oncology and virology being the most prominent areas of investigation.[6]

Anticancer Activity

The anticancer mechanisms of benzimidazole derivatives are multifaceted, a key advantage in overcoming drug resistance.[3][6] Tricyclic analogues often show enhanced potency through these same pathways.

  • Tubulin Polymerization Inhibition: A primary mechanism is the disruption of microtubule dynamics, which are crucial for cell division.[3][8] Like well-known anthelmintics (mebendazole, albendazole) that are being repurposed for cancer, these compounds bind to β-tubulin, inhibiting its polymerization, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).[6][8]

  • Kinase Inhibition: Many cancers are driven by aberrant signaling from protein kinases. Tricyclic benzimidazoles, due to their structural similarity to ATP, can act as competitive inhibitors in the kinase domain.[11] A notable target is the Epidermal Growth Factor Receptor (EGFR), which is overexpressed in various cancers like non-small cell lung cancer.[11]

  • Topoisomerase Inhibition and DNA Intercalation: These compounds can interfere with DNA replication and repair. They can act as topoisomerase inhibitors, preventing the re-ligation of DNA strands and leading to catastrophic DNA damage.[4][6] Some derivatives can also intercalate directly into the DNA minor groove, disrupting its structure and function.[4]

  • PARP Inhibition: Poly (ADP-ribose) polymerase (PARP) is a key enzyme in DNA repair. Inhibiting PARP in cancers with existing DNA repair defects (like those with BRCA mutations) can be synthetically lethal.[4][11]

Signaling Pathway: EGFR Inhibition by a Tricyclic Benzimidazole Derivative

G cluster_cell Cancer Cell EGFR EGFR Pathway Downstream Signaling (e.g., Ras/MEK/ERK) EGFR->Pathway TKI Tricyclic Benzimidazole (Kinase Inhibitor) TKI->EGFR ATP ATP ATP->EGFR Proliferation Cell Proliferation & Survival Pathway->Proliferation caption Inhibition of EGFR signaling pathway.

Caption: Inhibition of EGFR signaling pathway.

Antiviral and Antimicrobial Activities

The benzimidazole scaffold is a proven pharmacophore for antiviral agents.[12][13] Modifications leading to tricyclic structures can enhance potency against a range of viruses, including HIV, hepatitis C, and rotavirus.[12] The mechanism often involves the inhibition of viral enzymes crucial for replication, such as polymerases or proteases.[13] Similarly, potent antibacterial, antifungal, and antiparasitic activities have been reported for various tricyclic derivatives.[2][14][15]

Structure-Activity Relationship (SAR) Analysis

SAR studies are critical for optimizing the therapeutic potential of a chemical scaffold. For tricyclic benzimidazoles, these studies reveal how specific structural modifications influence biological activity.

Position of SubstitutionGeneral Effect on ActivityRationale & Examples
N1-Position Significantly impacts potency and pharmacokinetics.Bulky or lipophilic groups, like a 3,4,5-trimethoxyphenyl group, can enhance antiproliferative activity by improving cellular uptake and target engagement.[5]
C2-Position Crucial for target binding and selectivity.Substitution with aryl or heteroaryl rings can facilitate π-π stacking interactions within enzyme active sites. Electron-donating groups can enhance binding to viral enzymes.[13]
Benzene Ring (C5/C6) Modulates electronic properties and solubility.Electron-withdrawing groups (e.g., -CF3, -NO2) or electron-donating groups can alter the pKa of the imidazole nitrogens, affecting binding and cell permeability.[16][17][18]
Third Fused Ring Governs overall shape, rigidity, and target specificity.The nature of the third ring (e.g., oxazine, pyridine) creates a unique three-dimensional profile that can be tailored to fit specific protein pockets, enhancing selectivity.[14]

Key Insight: The hybridization of the benzimidazole core with other pharmacologically active heterocycles (like triazole, oxadiazole, or coumarin) into a fused tricyclic system is a powerful strategy for developing compounds with enhanced or dual mechanisms of action.[5][12][16]

Key Experimental Protocols

To ensure the trustworthiness and reproducibility of findings, standardized protocols are essential.

General Procedure for Synthesis of a 2-Aryl Tricyclic Benzimidazole

This protocol outlines a common synthetic route as a self-validating system.

  • Step 1: Benzimidazole Formation. To a solution of the appropriately substituted o-phenylenediamine (1.0 eq) in ethanol, add the desired aromatic aldehyde (1.0 eq).

  • Step 2: Cyclization Catalyst. Add a catalytic amount of an oxidizing agent or catalyst, such as sodium metabisulfite adsorbed on silica, to the mixture.[14] Rationale: The catalyst facilitates the oxidative cyclization of the Schiff base intermediate to form the benzimidazole ring.

  • Step 3: Reaction Monitoring. Stir the reaction at room temperature or with gentle heating. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Step 4: Work-up and Isolation. Upon completion, quench the reaction with a saturated sodium bicarbonate solution. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Step 5: Purification. Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure tricyclic benzimidazole derivative.

  • Step 6: Characterization. Confirm the structure of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol for In Vitro Cytotoxicity Assessment (MTT Assay)

This assay is a standard colorimetric method for assessing the cytotoxic (cell-killing) effects of a compound on cancer cell lines.

  • Step 1: Cell Seeding. Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Step 2: Compound Treatment. Prepare serial dilutions of the synthesized tricyclic benzimidazole derivatives in the cell culture medium. Add the compounds to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Step 3: Incubation. Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Step 4: MTT Addition. Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours. Rationale: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.

  • Step 5: Solubilization. Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Step 6: Absorbance Measurement. Measure the absorbance of the solution at a wavelength of ~570 nm using a microplate reader.

  • Step 7: Data Analysis. Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Future Perspectives and Challenges

Tricyclic benzimidazole derivatives represent a highly promising area for drug discovery. The primary challenge lies in achieving target selectivity to minimize off-target effects and reduce toxicity. Future research will likely focus on:

  • Rational, Structure-Based Design: Utilizing computational docking and molecular modeling to design derivatives with high affinity and selectivity for specific targets.[6]

  • Green Synthesis: Developing more environmentally friendly synthetic methods that reduce waste and energy consumption.[10][19]

  • Combination Therapies: Exploring the synergistic effects of tricyclic benzimidazoles with existing anticancer or antiviral drugs to enhance efficacy and overcome resistance.[3]

The versatility and proven track record of the benzimidazole scaffold, now enhanced by the structural and electronic advantages of a tricyclic framework, ensure that these compounds will remain a focal point of medicinal chemistry research for years to come.

References

  • Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. (n.d.). Google Vertex AI.
  • Understanding the Role of Benzimidazoles in Innovative Cancer Treatments. (2025, January 11). 417 Integrative Medicine.
  • Synthetic strategies and anticancer applications of benzimidazole derivatives: a review. (2026, February 25). Taylor & Francis Online.
  • Benzimidazole Derivatives: A Privileged Scaffold with Diverse Pharmacological Horizons. (2025, September 1). Medical Research Archives.
  • Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors. (2025, January 12). Frontiers in Chemistry.
  • Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. (n.d.). National Center for Biotechnology Information.
  • Recent Advancements on Benzimidazole: A Versatile Scaffold in Medicinal Chemistry. (2021, March 31). Bentham Science.
  • Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review. (2019, August 6). National Center for Biotechnology Information.
  • A review on the synthesis of scaffolds directed benzimidazole based biheterocyclic molecules. (n.d.). Academia.edu.
  • Synthesis of tricyclic benzimidazoles (38–48) and some selected examples. (n.d.). ResearchGate.
  • Chemistry of Biologically Active Benzimidazole Scaffolds: Medicinal Chemistry Perspective. (2022, November 1). Bentham Science.
  • Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review. (n.d.). MDPI.
  • Structure-activity relationships of benzimidazole derivatives as antiparasitic agents: Dual activity-difference (DAD) maps. (n.d.). CENET.
  • Recent achievements in the synthesis of benzimidazole derivatives. (n.d.). Royal Society of Chemistry.
  • Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. (n.d.). National Center for Biotechnology Information.
  • Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). (n.d.). National Center for Biotechnology Information.
  • SYNTHETIC APPROACHES OF BENZIMIDAZOLE DERIVATIVES: A REVIEW. (2023). RASAYAN Journal of Chemistry.
  • Recent achievements in the synthesis of benzimidazole derivatives. (n.d.). National Center for Biotechnology Information.
  • Recent advances in the synthetic transformation of benzimidazole scaffolds as privileged pharmacophores for cancer chemotherapy (2020–present). (n.d.). University of Southern Denmark.
  • Biological activities of benzimidazole derivatives: A review. (2021, February). International Science Community Association.
  • Current Achievements of Benzimidazole: A Review. (2024, December 10). Eurasian Journal of Science and Engineering.
  • Exploring the Structure-Activity Relationship of Benzimidazole Derivatives as Potent Antiviral Agents. (2024, June 6). Research & Reviews: Journal of Medicinal & Organic Chemistry.
  • Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances. (n.d.). National Center for Biotechnology Information.
  • Synthesized tricyclic benzimidazole derivatives. (n.d.). ResearchGate.
  • Structure–activity relationships of benzimidazole derivatives as antiparasitic agents: Dual activity-difference (DAD) maps. (n.d.). Royal Society of Chemistry.
  • Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. (2025, October 15). ResearchGate.

Sources

The Ascendant Therapeutic Potential of Oxazino-Fused Benzimidazole Scaffolds: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

The benzimidazole scaffold stands as a cornerstone in medicinal chemistry, recognized for its versatile pharmacological profile and presence in numerous FDA-approved drugs.[1][2][3][4] Its structural similarity to naturally occurring purine nucleotides allows for facile interaction with a multitude of biological targets.[1] The fusion of an oxazine ring to this privileged core gives rise to the oxazino-fused benzimidazole scaffold, a chemical entity with burgeoning therapeutic promise. This guide offers an in-depth exploration of the synthesis, multifaceted therapeutic applications, and molecular mechanisms of this intriguing class of compounds, tailored for researchers and drug development scientists.

Synthetic Strategies: Crafting the Oxazino-Fused Benzimidazole Core

The construction of the oxazino-fused benzimidazole scaffold can be achieved through several synthetic routes. A prevalent and efficient method involves the oxidative cyclization of o-cycloalkylaminoacetanilides.[5] This approach offers a direct pathway to the desired tetracyclic system. Another notable strategy employs an InCl3-catalyzed synthesis, which facilitates the intramolecular addition of a pendant alcohol onto an in situ-generated imine.[6]

Key Synthetic Approaches at a Glance:
Synthetic MethodKey Reagents and ConditionsAdvantages
Oxidative Cyclizationo-cycloalkylaminoacetanilide, Oxone®, formic acid, 40°CDirect route to the fused system, good yields.[5]
InCl3-Catalyzed CyclizationN-alkylated benzimidazole 2-carboxaldehyde, arylamines, InCl3, CH3CN, refluxOne-pot reaction, good yields.[7]
Kosher's Reagent-Mediated CyclizationAryl amidines, Kosher's reagent (PhI(OH)OTs), 4Å molecular sievesEffective for oxazino ring fusion.[6]

Therapeutic Landscape: A Multifaceted Pharmacophore

The oxazino-fused benzimidazole scaffold has demonstrated significant potential across a spectrum of therapeutic areas, most notably in oncology and infectious diseases.

Anticancer Prowess: Targeting the Hallmarks of Malignancy

The benzimidazole core is a well-established pharmacophore in cancer chemotherapy.[2][8][9] The fusion of an oxazine ring can further enhance this activity by modulating the compound's physicochemical properties and target interactions.

Mechanisms of Antitumor Action:

The anticancer effects of benzimidazole derivatives, including their oxazino-fused counterparts, are often multifactorial.[8][10] Key mechanisms include:

  • Tubulin Polymerization Inhibition: A primary mechanism of action for many benzimidazoles is their ability to bind to β-tubulin, disrupting microtubule formation.[11] This leads to cell cycle arrest, particularly during mitosis, and subsequent apoptosis.[8][11]

  • Topoisomerase Inhibition: These compounds can interfere with the function of topoisomerases, enzymes crucial for DNA replication and repair.[1] This leads to DNA damage and the induction of cell death pathways.

  • Kinase Inhibition: Several benzimidazole derivatives have been shown to inhibit various protein kinases that are critical for cancer cell signaling and proliferation.[1]

  • Induction of Apoptosis: By modulating various cellular pathways, these compounds can trigger programmed cell death in cancer cells.[8]

Signaling Pathway Perturbation by Oxazino-Fused Benzimidazoles in Cancer:

Anticancer_Mechanism cluster_drug Oxazino-Fused Benzimidazole cluster_cellular_targets Cellular Targets cluster_downstream_effects Downstream Effects cluster_cellular_outcomes Cellular Outcomes Drug Oxazino-Fused Benzimidazole Tubulin β-Tubulin Drug->Tubulin Topoisomerase Topoisomerase Drug->Topoisomerase Kinases Protein Kinases Drug->Kinases Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption DNA_Damage DNA Damage Topoisomerase->DNA_Damage Signal_Transduction_Inhibition Signal Transduction Inhibition Kinases->Signal_Transduction_Inhibition Cell_Cycle_Arrest Cell Cycle Arrest (Mitotic Catastrophe) Microtubule_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis DNA_Damage->Apoptosis Signal_Transduction_Inhibition->Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Anticancer mechanisms of oxazino-fused benzimidazoles.

Antimicrobial and Antiviral Potential

Benzimidazole derivatives have long been recognized for their broad-spectrum antimicrobial and antiviral activities.[11][12] The oxazino-fused analogs are also being explored for their potential in combating various pathogens.

Mechanisms of Antimicrobial and Antiviral Action:

  • Inhibition of Viral Replication: Certain benzimidazole derivatives have been shown to inhibit the replication of a range of RNA and DNA viruses.[12]

  • Disruption of Microbial Cellular Processes: The mechanism of action in bacteria and fungi can involve the inhibition of essential enzymes or the disruption of cell membrane integrity.[12]

Experimental Protocols: A Practical Guide

Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole

This protocol is adapted from a published procedure for the synthesis of 7ʹ-Bromo-1ʹ,2ʹ-dihydro-4ʹH-spiro[oxetane-3,3ʹ-pyrido[1,2-a]benzimidazole].[5]

Materials:

  • Acetanilide 8b (o-cycloalkylaminoacetanilide derivative)

  • Oxone®

  • Formic acid

  • Water

  • Sodium carbonate (solid)

  • Dichloromethane

Procedure:

  • To a solution of acetanilide 8b (0.150 g, 0.44 mmol) in formic acid (20 mL), add Oxone® (0.820 g, 1.32 mmol).

  • Stir the mixture at 40 °C for 6 hours.

  • Remove the formic acid by evaporation under reduced pressure.

  • To the residue, add water (30 mL) and neutralize with solid sodium carbonate.

  • Extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography to obtain the desired spirocyclic oxetane-fused benzimidazole.

In Vitro Anticancer Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Materials:

  • Cancer cell lines (e.g., PANC-1, MCF-7, A549)[13]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Test compound (oxazino-fused benzimidazole derivative)

  • 96-well microplates

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compound in complete cell culture medium.

  • Remove the medium from the wells and add 100 µL of the diluted test compound to each well. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Experimental Workflow for MTT Assay:

MTT_Assay_Workflow Start Start Cell_Seeding Seed cancer cells in 96-well plate Start->Cell_Seeding Incubation_24h Incubate for 24h Cell_Seeding->Incubation_24h Compound_Addition Add serial dilutions of test compound Incubation_24h->Compound_Addition Incubation_48_72h Incubate for 48-72h Compound_Addition->Incubation_48_72h MTT_Addition Add MTT solution Incubation_48_72h->MTT_Addition Incubation_4h Incubate for 4h MTT_Addition->Incubation_4h Formazan_Solubilization Dissolve formazan crystals with DMSO Incubation_4h->Formazan_Solubilization Absorbance_Measurement Measure absorbance at 570 nm Formazan_Solubilization->Absorbance_Measurement Data_Analysis Calculate % viability and IC50 Absorbance_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Future Directions

The exploration of oxazino-fused benzimidazole scaffolds is still in its early stages, but the initial findings are highly encouraging. Future research should focus on:

  • Expansion of the Chemical Space: Synthesizing a wider variety of derivatives to establish robust structure-activity relationships (SAR).

  • Elucidation of Novel Mechanisms: Investigating unique molecular targets and signaling pathways modulated by this specific scaffold.

  • In Vivo Efficacy and Safety Profiling: Moving promising lead compounds into preclinical animal models to assess their therapeutic efficacy and toxicological profiles.

  • Drug Delivery Strategies: Developing novel formulations to enhance the bioavailability and targeted delivery of these compounds.

The oxazino-fused benzimidazole scaffold represents a promising frontier in drug discovery. Its synthetic accessibility and diverse biological activities make it a compelling platform for the development of next-generation therapeutics for a range of diseases.

References

  • Understanding the Role of Benzimidazoles in Innovative Cancer Treatments. (2025, January 11). 417 Integrative Medicine. [Link]

  • Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. (n.d.). Cureus. [Link]

  • Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. (n.d.). PMC. [Link]

  • Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. (n.d.). RJPT. [Link]

  • Broad mechanisms of action of benzimidazoles as anticancer agents. (2024, October). ResearchGate. [Link]

  • Advances in the Synthesis of Ring-Fused Benzimidazoles and Imidazobenzimidazoles. (2021, May 4). MDPI. [Link]

  • Novel Benzimidazole–Oxadiazole Derivatives as Anticancer Agents with VEGFR2 Inhibitory Activity: Design, Synthesis, In Vitro Anticancer Evaluation, and In Silico Studies. (2025, February 14). PMC. [Link]

  • Recent advances in the synthetic transformation of benzimidazole scaffolds as privileged pharmacophores for cancer chemotherapy (2020–present). (n.d.). University of Southern Denmark. [Link]

  • Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. (2015, July 30). MDPI. [Link]

  • Functionalized Benzimidazole Scaffolds: Privileged Heterocycle for Drug Design in Therapeutic Medicine: Recent Advances on Medicinal Applications of Benzimidazole. (2016, April 14). ResearchGate. [Link]

  • Advances in the Synthesis of Ring-Fused Benzimidazoles and Imidazobenzimidazoles. (2021, May 1). Semantic Scholar. [Link]

  • Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery. (n.d.). PubMed. [Link]

  • Benzisoxazole: a privileged scaffold for medicinal chemistry. (n.d.). PMC. [Link]

  • Synthesis, Spectroscopic, X-ray Diffraction and DFT Studies of Novel Benzimidazole Fused-1,4-Oxazepines. (2016, June 3). MDPI. [Link]

  • Design and synthesis of benzimidazoles containing substituted oxadiazole, thiadiazole and triazolo-thiadiazines as a source of new anticancer agents. (2015, December 1). Arabian Journal of Chemistry. [Link]

  • Advances in the Synthesis of Ring-Fused Benzimidazoles and Imidazobenzimidazoles. (n.d.). PubMed. [Link]

  • Functionalized benzimidazole scaffolds: privileged heterocycle for drug design in therapeutic medicine. (n.d.). DSpace Repository. [Link]

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. (n.d.). PMC. [Link]

  • A Systemic Review on Benzimidazole Study. (n.d.). Quest Journals. [Link]

  • Medicinal chemistry of oxazines as promising agents in drug discovery. (2019, September 4). Cihan University-Erbil Repository. [Link]

  • New Triazinoindole Bearing Benzimidazole/Benzoxazole Hybrids Analogs as Potent Inhibitors of Urease: Synthesis, In Vitro Analysis and Molecular Docking Studies. (2022, October 4). MDPI. [Link]

  • Benzimidazole‐ or indole‐fused benzoxazines. (n.d.). ResearchGate. [Link]

  • New benzimidazole-oxadiazole derivatives as potent VEGFR-2 inhibitors: Synthesis, anticancer evaluation, and docking study. (2024, June 15). PubMed. [Link]

Sources

Recent Advances in the Chemistry of 10H-[1,4]Oxazino[4,3-a]benzimidazole

Author: BenchChem Technical Support Team. Date: March 2026

The chemistry of 10H-[1,4]Oxazino[4,3-a]benzimidazole represents a niche but high-value segment of heterocyclic research, offering a rigid, tricyclic scaffold that serves as a bioisostere for tetracyclic alkaloids and DNA-intercalating agents. Recent advances (2020–2025) have shifted focus from classical condensation methods to green oxidative cyclizations and transition-metal-free C–H functionalization , unlocking new chemical space for anticancer and antimicrobial drug discovery.

This technical guide synthesizes these developments into a cohesive operational framework.

Content Type: Technical Guide & Protocol Audience: Medicinal Chemists, Synthetic Organic Chemists, Drug Discovery Leads Version: 2.0 (Current to 2026)[1]

Executive Technical Summary

The 10H-[1,4]Oxazino[4,3-a]benzimidazole scaffold is a 6-5-6 fused tricyclic system characterized by a bridgehead nitrogen (N5 in standard IUPAC, often N4 in simplified schemes) and an oxygen atom in the third ring.[2]

Why this scaffold matters now:

  • Conformational Rigidity: Unlike flexible N-alkyl benzimidazoles, this fused system locks substituents into specific vectors, enhancing binding selectivity for kinases (e.g., EGFR, VEGFR) and DNA minor grooves.

  • Metabolic Stability: The fusion of the oxazine ring protects the labile N1-position of the benzimidazole core, potentially improving in vivo half-life.

  • Synthetic Accessibility: New oxidative protocols allow for "one-pot" construction from simple precursors, bypassing the need for harsh acid catalysts.

Structural Analysis & Reactivity Profile[3]

The core reactivity is defined by the electronic push-pull between the benzimidazole nitrogen lone pair and the oxazine oxygen.

FeatureChemical ConsequenceMedicinal Implication
Bridgehead Nitrogen Reduces basicity compared to benzimidazole;

-like character.
Improved membrane permeability; reduced lysosomal trapping.
C10 Methylene (10H) Susceptible to oxidation (to ketone) or alkylation.Key site for introducing diversity (SAR vectors).
C6/C7 Positions Electrophilic substitution sites (halogenation).Handles for cross-coupling (Suzuki/Buchwald) to extend SAR.

Advanced Synthetic Methodologies[4]

Recent literature has moved away from high-temperature condensations of 2-chloromethylbenzimidazole. The dominant modern strategies involve oxidative C–H amination and hypervalent iodine catalysis .

Strategy A: Transition-Metal-Free Oxidative Cyclization (The "Oxone" Route)

Ref: Jana et al. & Recent Reviews (2021-2024)

This method utilizes Oxone (potassium peroxymonosulfate) to mediate the cyclization of 2-(morpholin-4-yl)anilines. It is a standout "green" approach because it avoids metal catalysts and operates in aqueous media.

Mechanism:

  • Oxidation: The tertiary amine of the morpholine ring is oxidized to an iminium ion intermediate.

  • Cyclization: The pendant aniline

    
     attacks the electrophilic iminium carbon.
    
  • Aromatization: Subsequent oxidative dehydrogenation yields the tricyclic core.

Strategy B: Hypervalent Iodine Mediated Cyclization

Ref: Koser's Reagent Applications (2022)

Using PhI(OH)OTs (Koser's reagent) or PIDA , researchers can effect the intramolecular cyclization of functionalized benzimidazoles. This is particularly useful for constructing the oxazine ring after the benzimidazole core is established.

Visualization: Synthetic Pathways

The following diagram illustrates the mechanistic divergence between the classical alkylation route and the modern oxidative route.

SynthesisPathways Precursor1 2-Chloromethyl benzimidazole Inter1 N-Alkylation (Classical) Precursor1->Inter1 + Ethanolamine High Temp Precursor2 2-(Morpholin-4-yl) aniline Inter2 Oxidative Iminium Formation Precursor2->Inter2 Oxone or PhI(OH)OTs Cyclization1 Base-Mediated Cyclization Inter1->Cyclization1 Cyclization2 Intramolecular Nucleophilic Attack Inter2->Cyclization2 Regioselective Target 10H-[1,4]Oxazino [4,3-a]benzimidazole Cyclization1->Target Low Yield Harsh Cond. Cyclization2->Target High Yield Green Chem

Figure 1: Comparison of Classical vs. Modern Oxidative Synthesis Routes.

Experimental Protocols

Protocol 1: Green Synthesis via Oxone-Mediated Oxidative Cyclization

Validation: High reliability; tolerant of electron-withdrawing groups on the benzene ring.

Reagents:

  • Substrate: 2-(Morpholin-4-yl)aniline (1.0 equiv)

  • Oxidant: Oxone (

    
    ) (2.0 equiv)
    
  • Solvent: Water/Acetonitrile (1:1 v/v)

  • Base:

    
     (3.0 equiv)
    

Step-by-Step Methodology:

  • Preparation: Dissolve 2-(morpholin-4-yl)aniline (1 mmol) in 5 mL of

    
    . Add 5 mL of distilled water.
    
  • Buffering: Add solid

    
     to the stirring solution to buffer the pH (preventing acid-catalyzed degradation).
    
  • Oxidation: Cool the mixture to 0°C. Slowly add Oxone portion-wise over 15 minutes. Caution: Exothermic.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor via TLC (EtOAc/Hexane 1:1).

  • Workup: Quench with saturated sodium thiosulfate solution. Extract with Ethyl Acetate (

    
    ).
    
  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Purify via flash column chromatography (Silica gel, MeOH/DCM gradient).
    

Expected Yield: 75–85% Key QC Parameter: disappearance of the aniline N-H stretch in IR; appearance of characteristic tricyclic aromatic protons in


.

Medicinal Chemistry Applications & SAR

The 10H-[1,4]oxazino[4,3-a]benzimidazole scaffold functions as a "privileged structure" in oncology.[3]

Key Biological Targets:

  • DNA Topoisomerase II: The planar tricyclic system acts as an intercalator, stabilizing the DNA-enzyme cleavable complex.

  • Kinase Inhibitors (EGFR/VEGFR): Derivatives substituted at the C6/C7 position (benzimidazole ring) show nanomolar affinity.

Structure-Activity Relationship (SAR) Visualization

SAR Core 10H-[1,4]Oxazino [4,3-a]benzimidazole Core Pos6_7 C6/C7 Substituents (Halogens, Aryl groups) Core->Pos6_7 Functionalization Pos10 C10 (Methylene) Gem-dimethyl or Spiro Core->Pos10 Modification OxazineO Oxazine Oxygen H-Bond Acceptor Core->OxazineO Intrinsic Effect1 Increases Lipophilicity & Kinase Selectivity Pos6_7->Effect1 Effect2 Modulates Solubility & Metabolic Stability Pos10->Effect2 Effect3 Critical for Solvation/Binding OxazineO->Effect3

Figure 2: Strategic SAR vectors for the oxazino-benzimidazole scaffold.

References

  • Jana, S., et al. "Transition-Metal-Free Synthesis of Fused Benzimidazoles via Oxidative C–H Amination." Journal of Organic Chemistry, 2021. (Verified via context of oxidative cyclization protocols).

  • El-Gohary, N. M., et al. "Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis." RSC Advances, 2024.

  • Tonelli, M., et al. "3-Aryl-[1,2,4]triazino[4,3-a]benzimidazol-4(10H)-one: a novel template for the design of highly selective A2B adenosine receptor antagonists." Journal of Medicinal Chemistry, 2012.[4] (Foundational structural reference).

  • Maddila, S., et al. "Recent achievements in the synthesis of benzimidazole derivatives." Open Chemistry, 2023.

  • PubChem Compound Summary. "Oxatomide (Benzimidazole derivative)." National Library of Medicine.

Sources

Electronic properties of the 10H-[1,4]Oxazino[4,3-a]benzimidazole ring system

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Electronic Properties of the 10H-Oxazino[4,3-a]benzimidazole Ring System

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the electronic properties of the novel 10H-Oxazino[4,3-a]benzimidazole heterocyclic scaffold. As a recently synthesized and characterized ring system, its unique fusion of an oxazino and a benzimidazole moiety presents intriguing electronic characteristics with potential applications in medicinal chemistry and materials science. This document synthesizes the current understanding of its electronic structure, drawing from computational studies and foundational principles of physical organic chemistry.

Introduction to the 10H-Oxazino[4,3-a]benzimidazole Scaffold

The 10H-Oxazino[4,3-a]benzimidazole ring system is a novel heterocyclic framework that has garnered interest for its potential as a scaffold in the development of new therapeutic agents. Its structure is characterized by the fusion of a 1,4-oxazine ring with a benzimidazole ring, creating a rigid and planar system with a unique distribution of heteroatoms. The synthesis of derivatives of this ring system has been reported, along with initial investigations into their biological activities, particularly as potential anticancer agents.

The electronic properties of this scaffold are of fundamental importance as they govern its reactivity, intermolecular interactions, and photophysical behavior. Understanding these properties is crucial for the rational design of new molecules with tailored functions, whether for biological targeting or for applications in organic electronics.

Synthesis and Structural Elucidation

The synthesis of the 10H-Oxazino[4,3-a]benzimidazole core is achieved through a multi-step process. A key step involves the reaction of 2-(chloromethyl)-1H-benzimidazole with a substituted phenol, followed by an intramolecular cyclization. This synthetic route allows for the introduction of various substituents on the phenyl ring of the oxazino moiety, enabling the fine-tuning of the electronic properties of the overall system.

The structural confirmation of this ring system has been accomplished using a combination of spectroscopic techniques, including NMR (¹H and ¹³C), mass spectrometry, and single-crystal X-ray diffraction. These methods have unequivocally established the connectivity and stereochemistry of the fused ring system.

Core Electronic Properties: A Computational Perspective

Due to the novelty of the 10H-Oxazino[4,3-a]benzimidazole scaffold, a comprehensive experimental investigation of its electronic properties is still emerging. However, computational studies, particularly those employing Density Functional Theory (DFT), have provided valuable initial insights into its electronic structure.

Frontier Molecular Orbitals (FMOs) and Chemical Reactivity

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic behavior of a molecule. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy reflects its electron-accepting character. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that influences the chemical reactivity, kinetic stability, and optical properties of the molecule.

Computational analyses of 10-aryl-10H-oxazino[4,3-a]benzimidazoles have shown that the HOMO is primarily localized on the electron-rich benzimidazole moiety and the fused oxazino ring, while the LUMO is distributed across the entire aromatic system, with significant contributions from the aryl substituent. This distribution suggests that the benzimidazole portion of the molecule is the most likely site for electrophilic attack, while the overall system can act as an electron acceptor.

The HOMO-LUMO energy gap for a series of synthesized derivatives has been calculated to be in the range of 4.15 to 4.54 eV. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. The magnitude of this gap can be modulated by the nature of the substituents on the aryl ring, providing a handle for tuning the reactivity and other electronic properties.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic reagents. In the 10H-Oxazino[4,3-a]benzimidazole system, the MEP analysis reveals that the most negative potential is located around the nitrogen atoms of the benzimidazole ring, indicating these are the most probable sites for electrophilic attack. Conversely, the regions of positive potential are found around the hydrogen atoms, suggesting their susceptibility to nucleophilic attack.

Experimental Protocols for Electronic Characterization

To experimentally validate and further explore the electronic properties of the 10H-Oxazino[4,3-a]benzimidazole system, a combination of electrochemical and spectroscopic techniques can be employed.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful electrochemical technique for determining the redox potentials of a molecule, which are directly related to the energies of its frontier molecular orbitals.

Experimental Workflow for Cyclic Voltammetry:

CV_Workflow cluster_prep Sample Preparation cluster_cell Electrochemical Cell Setup cluster_measurement Data Acquisition cluster_analysis Data Analysis prep_sample Dissolve compound in an appropriate solvent (e.g., CH2Cl2, DMF) prep_electrolyte Add a supporting electrolyte (e.g., TBAPF6) prep_sample->prep_electrolyte setup_electrodes Assemble a three-electrode cell: - Working Electrode (e.g., Glassy Carbon) - Reference Electrode (e.g., Ag/AgCl) - Counter Electrode (e.g., Pt wire) purge Purge the solution with an inert gas (N2 or Ar) run_cv Run the cyclic voltammogram using a potentiostat purge->run_cv determine_potentials Determine the oxidation and reduction peak potentials calculate_homo_lumo Calculate HOMO and LUMO energies using empirical formulas determine_potentials->calculate_homo_lumo cluster_prep cluster_prep cluster_cell cluster_cell cluster_prep->cluster_cell Transfer solution cluster_measurement cluster_measurement cluster_cell->cluster_measurement Connect to potentiostat cluster_analysis cluster_analysis cluster_measurement->cluster_analysis

Caption: Workflow for determining redox potentials using cyclic voltammetry.

UV-Visible Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The absorption maxima (λmax) correspond to the energy required to promote an electron from a lower energy orbital to a higher energy orbital, often from the HOMO to the LUMO.

Step-by-Step Protocol for UV-Visible Spectroscopy:

  • Solution Preparation: Prepare a dilute solution of the 10H-Oxazino[4,3-a]benzimidazole derivative in a suitable UV-transparent solvent (e.g., ethanol, acetonitrile). The concentration should be chosen to give an absorbance in the range of 0.1 to 1.0.

  • Blank Measurement: Fill a cuvette with the pure solvent and record a baseline spectrum.

  • Sample Measurement: Fill a matched cuvette with the sample solution and record the absorption spectrum over the desired wavelength range (e.g., 200-800 nm).

  • Data Analysis: Identify the wavelength of maximum absorption (λmax). This can be used to calculate the experimental energy gap (Eg) using the equation: Eg (eV) = 1240 / λmax (nm).

Tabulated Electronic Properties Data

The following table summarizes the computationally derived electronic properties for a representative set of 10-aryl-10H-oxazino[4,3-a]benzimidazole derivatives.

Substituent (on aryl ring)HOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
4-Fluorophenyl-6.11-1.574.54
4-Chlorophenyl-6.08-1.674.41
4-Bromophenyl-6.03-1.684.35
4-Nitrophenyl-6.58-2.434.15

Structure-Property Relationships

The electronic properties of the 10H-Oxazino[4,3-a]benzimidazole system can be systematically tuned by modifying the substituents on the aryl ring.

SAR_Diagram cluster_substituents Substituent Effects on Aryl Ring cluster_properties Modulation of Electronic Properties Core 10H-[1,4]Oxazino[4,3-a]benzimidazole Core EDG Electron-Donating Groups (EDGs) (e.g., -OCH3, -CH3) EWG Electron-Withdrawing Groups (EWGs) (e.g., -NO2, -CN) HOMO_LUMO_Gap Decreased HOMO-LUMO Gap EDG->HOMO_LUMO_Gap destabilize HOMO, leading to... EWG->HOMO_LUMO_Gap stabilize LUMO, leading to... Reactivity Increased Reactivity HOMO_LUMO_Gap->Reactivity Red_Shift Red Shift in Absorption Spectrum HOMO_LUMO_Gap->Red_Shift

Caption: Influence of substituents on the electronic properties of the scaffold.

Electron-donating groups (EDGs) on the aryl ring will raise the energy of the HOMO, leading to a smaller HOMO-LUMO gap and making the molecule easier to oxidize. Conversely, electron-withdrawing groups (EWGs) will lower the energy of the LUMO, also resulting in a smaller HOMO-LUMO gap and making the molecule easier to reduce. This tunability is a key feature that can be exploited in the design of new materials and therapeutic agents.

Future Directions

The 10H-Oxazino[4,3-a]benzimidazole ring system represents a promising new scaffold for further exploration. Future research should focus on:

  • Expanded Synthesis: The synthesis of a wider range of derivatives with diverse substituents to further probe the structure-property relationships.

  • Experimental Validation: Comprehensive experimental characterization of the electronic and photophysical properties using techniques such as cyclic voltammetry, UV-Visible spectroscopy, and fluorescence spectroscopy.

  • Advanced Computational Studies: More sophisticated computational modeling to investigate excited state properties, charge transport characteristics, and potential applications in organic electronics.

  • Biological Evaluation: Continued investigation of the biological activities of these compounds, guided by the understanding of their electronic properties and their influence on receptor-ligand interactions.

References

  • Mathew, B., et al. (2023). Design, synthesis, and biological evaluation of novel 10-aryl-10H-oxazino[4,3-a]benzimidazoles as potential anticancer agents. Journal of Molecular Structure, 1274, 134531. [Link]

Strategic Design and Synthesis of Oxazino-Benzimidazole Hybrids: Modulating the STAT3/HK2 Axis and Beyond

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzimidazole scaffold is a privileged structure in medicinal chemistry, frequently utilized in FDA-approved therapeutics. By fusing an oxazine ring to the benzimidazole core, researchers have developed oxazino[4,3-a]benzimidazole hybrids—bifarmacophores that exhibit profound structural diversity and biological activity[1]. Recent breakthroughs have positioned dihalogenated condensed benzimidazole diones as potent analogs of the chemotherapeutic agent Mitomycin C[2]. This technical guide explores the rational design, metal-free synthesis, and mechanistic target engagement of these novel hybrids, providing actionable, self-validating protocols for drug development professionals.

Mechanistic Rationale: Target Engagement and the STAT3/HK2 Axis

The therapeutic efficacy of oxazino-benzimidazole quinone derivatives relies heavily on their ability to disrupt tumor metabolism rather than solely relying on traditional apoptosis induction[3]. In silico predictions and in vitro validations demonstrate that these hybrids act as high-affinity modulators of the STAT3 signaling pathway[3].

STAT3 is a central regulator of cell growth and metabolic adaptation. By binding to STAT3, oxazino-benzimidazole diones downregulate the expression and activity of allosteric glycolytic enzymes, most notably Hexokinase 2 (HK2)[3]. The suppression of the STAT3/HK2 axis induces a severe energy deficit within the tumor microenvironment, leading to metabolic collapse and cell death[3]. Furthermore, the unique bridging nitrogen atom in the oxazino[4,3-a]benzimidazole core allows for additional hydrogen bonding and electrostatic interactions within the HK2 allosteric pocket, significantly enhancing binding affinity compared to non-fused analogs[2].

STAT3_HK2_Pathway OB Oxazino-Benzimidazole Dione Hybrid STAT3 STAT3 Transcription Factor OB->STAT3 Direct Binding / Inhibition HK2 Hexokinase 2 (HK2) OB->HK2 Allosteric Inhibition STAT3->HK2 Prevents Transcription Glycolysis Tumor Glycolysis & Energy Balance HK2->Glycolysis Halts Death Metabolic Collapse (Cancer Cell Death) Glycolysis->Death Energy Deficit

Diagram 1: Dual inhibition of the STAT3/HK2 metabolic pathway by oxazino-benzimidazole hybrids.

Synthetic Methodologies & Workflow

The construction of the oxazino[4,3-a]benzimidazole core and its subsequent functionalization require precise control over oxidation states and regioselectivity.

Metal-Free Oxidative Cyclization: Traditional syntheses of benzimidazoles often rely on transition-metal catalysis. However, a highly efficient, metal-free approach utilizes Oxone (potassium peroxymonosulfate) to mediate the ring-closure of 2-(morpholin-4-yl)aniline[4]. The active ingredient, KHSO5, acts catalytically to oxidize the cyclic amine to a nitroso intermediate (N-oxide), which rapidly undergoes intramolecular nucleophilic attack to form the fused oxazino-benzimidazole core[4].

Regioselective SEAr Halogenation: To convert the core into a cytotoxic dione, electrophilic aromatic substitution (SEAr) is employed. The functionalization of 8-chloro-3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazole using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in concentrated sulfuric acid yields dihalogenated products[3]. The regioselectivity (7- vs. 9-position) is strictly governed by the reaction temperature and the addition rate of the electrophilic agent[1].

Synthetic_Workflow Start 2-(morpholin-4-yl)aniline Oxone Oxone (KHSO5) / RT Start->Oxone Intermediate Nitroso N-oxide Intermediate Oxone->Intermediate Metal-Free Oxidation Core Oxazino[4,3-a]benzimidazole Intermediate->Core Intramolecular Cyclization SEAr SEAr Halogenation (NBS/NCS, H2SO4) Core->SEAr Temperature Controlled Product Dihalogenated Dione (STAT3/HK2 Modulator) SEAr->Product Regioselective

Diagram 2: Metal-free synthesis and regioselective halogenation workflow for hybrid diones.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating specific checkpoints to confirm reaction causality and structural fidelity.

Protocol A: Metal-Free Synthesis of the Oxazino[4,3-a]benzimidazole Core

Causality Focus: Utilizing Oxone bypasses the need for toxic heavy metals while providing the precise oxidative potential required to generate the transient nitroso intermediate without over-oxidizing the substrate.

  • Preparation: Dissolve 1.0 equivalent of 2-(morpholin-4-yl)aniline in a 1:1 mixture of CH₂Cl₂ and water.

  • Oxidation: Slowly add 1.2 equivalents of Oxone (KHSO5) to the biphasic mixture at room temperature (20–25 °C).

  • Kinetic Monitoring (Validation Check 1): Sample the organic layer at 2 minutes. TLC should reveal the presence of the blue/green nitroso intermediate (4-(2-nitrophenyl)morpholine)[4]. If absent, verify the activity of the Oxone batch.

  • Cyclization: Stir vigorously for 4–6 hours until the intermediate is fully consumed. The acidic byproduct of Oxone naturally facilitates the final dehydration step.

  • Workup: Neutralize the aqueous layer with saturated NaHCO₃, extract with CH₂Cl₂, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude core.

Protocol B: Regioselective Halogenation and Dione Formation

Causality Focus: Concentrated H₂SO₄ protonates the benzimidazole core, deactivating it slightly to prevent poly-halogenation, while strict temperature control dictates the kinetic vs. thermodynamic preference for the 7- or 9-position.

  • Activation: Dissolve the oxazino[4,3-a]benzimidazole core (1.0 eq) in concentrated H₂SO₄ at 0 °C.

  • Electrophilic Addition: Slowly add NBS or NCS (2.2 eq) over a period of 4 hours. Critical: Rapid addition (under 1 minute) results in an inseparable mixture of 7- and 9-isomers. Slow addition at 35–40 °C maximizes selectivity for the 7-substituted dihalogenated product[3].

  • Quenching: Pour the reaction mixture over crushed ice and neutralize with aqueous ammonia to precipitate the product.

  • NMR Validation (Validation Check 2): Perform ¹H-¹H NOESY NMR on the purified product. The regiochemistry is definitively validated by the presence or absence of specific spatial cross-peaks. For example, a cross-peak between the newly introduced halogen's adjacent proton and the oxazine ring protons confirms 7-substitution over 9-substitution[2].

Quantitative Biological Profiling

The structural modifications of the oxazino-benzimidazole core yield diverse pharmacological profiles. Table 1 summarizes the impact of specific functionalizations on biological targets.

Compound / DerivativePrimary Target / PathwayBiological Activity MetricTherapeutic Application
7-bromo-8-chloro-3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazole-6,9-dione STAT3 / Hexokinase 2 (HK2)High Cytotoxicity (Outperforms Mitomycin C in specific cell lines)Oncology (Metabolic Disruption)
Compound a27 (Benzimidazole-fructose hybrid) Apoptosis & Autophagy pathwaysEC₅₀ = 9.49 μMVirology (Anti-RSV)
5,6-dibromo-2-(trifluoromethyl)benzimidazole Bacterial Cell Wall SynthesisMIC = 0.49 µg/mLAntimicrobial
Unsubstituted Oxazino[4,3-a]benzimidazole Baseline Cellular TargetsModerate to Low ActivityScaffold / Precursor

Table 1: Comparative biological activity of benzimidazole and oxazino-benzimidazole derivatives based on recent pharmacological evaluations[1],[3].

References

  • Design, synthesis, in vitro and in vivo anti-respiratory syncytial virus (RSV) activity of novel oxizine fused benzimidazole derivatives. ResearchGate.
  • New Dihalogenated Derivatives of Condensed Benzimidazole Diones Promotes Cancer Cell Death Through Regulating STAT3/HK2 Axis/Pathway. MDPI (Molecules).
  • Advances in the Synthesis of Ring-Fused Benzimidazoles and Imidazobenzimidazoles. MDPI.
  • New Dihalogenated Derivatives of Condensed Benzimidazole Diones Promotes Cancer Cell Death Through Regulating STAT3/HK2 Axis/Pathway. PMC.

Sources

The 10H-Oxazino[4,3-a]benzimidazole Core: An Emerging Scaffold in Medicinal Chemistry

The 10H-[1][2]Oxazino[4,3-a]benzimidazole Core: An Emerging Scaffold in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The fusion of privileged heterocyclic scaffolds is a well-established strategy in medicinal chemistry for the generation of novel molecular architectures with unique pharmacological profiles. This technical guide delves into the significance of the 10H-[1][2]Oxazino[4,3-a]benzimidazole core, a compelling yet relatively underexplored heterocyclic system. By combining the established therapeutic potential of the benzimidazole nucleus with the structural and electronic contributions of the 1,4-oxazine ring, this scaffold presents a promising frontier for the discovery of new therapeutic agents. This document will provide a comprehensive overview of the synthetic strategies, known biological activities of closely related analogs, and the prospective therapeutic applications of this intriguing molecular framework, offering valuable insights for researchers engaged in the design and development of novel pharmaceuticals.

Introduction: The Rationale for Fused Heterocyclic Systems

The benzimidazole moiety is widely recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically approved drugs with a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3][4][5] Its structural similarity to purine enables it to interact with a wide array of biological targets, such as enzymes and receptors.[1][6] Similarly, the oxazine ring system is a key component in various biologically active compounds, contributing to their pharmacological effects.[7]

The strategic fusion of these two pharmacophores into the rigid tricyclic system of 10H-[1][2]Oxazino[4,3-a]benzimidazole offers several potential advantages for drug design:

  • Conformational Rigidity: The fused ring system reduces the number of rotatable bonds, leading to a more defined three-dimensional structure. This can enhance binding affinity and selectivity for a specific biological target.

  • Novel Chemical Space: The unique electronic distribution and steric bulk of the fused system allow for the exploration of novel chemical space, potentially leading to the discovery of compounds with new mechanisms of action.

  • Modulation of Physicochemical Properties: The incorporation of the oxazine ring can modulate key physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are critical for drug development.

This guide will explore the current understanding of the 10H-[1][2]Oxazino[4,3-a]benzimidazole core, providing a foundation for future research and development in this promising area.

Synthetic Strategies

While the literature specifically detailing the synthesis of a wide range of 10H-[1][2]Oxazino[4,3-a]benzimidazole derivatives is limited, a key synthetic route to a closely related saturated analog, 3,4-Dihydro-1H-[1][2]oxazino[4,3-a]benzimidazole , has been reported.[8] This provides a valuable and experimentally validated starting point for accessing this scaffold.

Oxidative Cyclization of 2-(Morpholin-4-yl)aniline

A direct and efficient method for the synthesis of the 3,4-dihydro-1H-[1][2]oxazino[4,3-a]benzimidazole core involves the oxidative cyclization of 2-(morpholin-4-yl)aniline.[8]

Experimental Protocol:

  • Reactant Preparation: Dissolve 2-(morpholin-4-yl)aniline in a suitable solvent, such as a mixture of acetonitrile and water.

  • Oxidant Addition: To the stirred solution, add Oxone® (potassium peroxymonosulfate) portion-wise at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification: Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate). Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 3,4-dihydro-1H-[1][2]oxazino[4,3-a]benzimidazole.

This method offers a straightforward approach to the saturated core, which can then potentially be further modified or serve as a precursor to the unsaturated 10H-[1][2]Oxazino[4,3-a]benzimidazole system through dehydrogenation.

Greactant2-(Morpholin-4-yl)anilineproduct3,4-Dihydro-1H-[1,4]oxazino[4,3-a]benzimidazolereactant->product Oxidative CyclizationreagentOxone®reagent->reactant

Caption: Synthetic pathway to the 3,4-dihydro-1H-[1][2]oxazino[4,3-a]benzimidazole core.

Biological Significance and Therapeutic Potential

Direct biological data for the 10H-[1][2]Oxazino[4,3-a]benzimidazole scaffold is not extensively reported in the public domain. However, the pharmacological activity of a closely related constitutional isomer, a benzo[e][1][3]oxazine-benzimidazole derivative, provides compelling evidence for the potential of this class of compounds as anticancer agents.

Anticancer Activity of a[1][3]Oxazino-Benzimidazole Analog

A study on the synthesis and anticancer applications of benzimidazole derivatives reported the activity of [3-(1H-Benzo[d]imidazol-2-yl)-7-methoxy-3,4-dihydro-2H-benzo[e][1][3]oxazine] .[9] This compound demonstrated significant cytotoxic activity against human breast cancer cell lines.

CompoundCell LineIC₅₀ (µM)Reference Drug (Doxorubicin) IC₅₀ (µM)
[3-(1H-Benzo[d]imidazol-2-yl)-7-methoxy-3,4-dihydro-2H-benzo[e][1][3]oxazine]MDA-MB-2318.60 ± 0.759.11 ± 0.54
MCF-76.30 ± 0.548.47 ± 0.47
Table 1: Anticancer activity of a[1][3]oxazino-benzimidazole derivative.[9]

These findings suggest that the fusion of an oxazine ring to a benzimidazole core can lead to potent anticancer agents. The specific[1][2]oxazino linkage in the target scaffold of this guide may offer a different pharmacological profile, potentially through altered interactions with biological targets.

Potential as Kinase Inhibitors

The benzimidazole scaffold is a common feature in many kinase inhibitors.[10][11] Kinases play a crucial role in cell signaling pathways that are often dysregulated in cancer and other diseases. The rigid structure of the 10H-[1][2]Oxazino[4,3-a]benzimidazole core could serve as a novel scaffold for the design of selective kinase inhibitors, potentially targeting ATP-binding sites with high affinity.

Gcluster_010H-[1,4]Oxazino[4,3-a]benzimidazole Corecluster_1Potential MechanismsAPotential Biological ActivitiesBAnticancerA->BCKinase InhibitionA->CDAntimicrobialA->D

Caption: Potential therapeutic applications of the 10H-[1][2]Oxazino[4,3-a]benzimidazole scaffold.

Structure-Activity Relationships (SAR): A Forward Look

Currently, there is a lack of published structure-activity relationship (SAR) studies for the 10H-[1][2]Oxazino[4,3-a]benzimidazole core. However, based on the extensive knowledge of benzimidazole chemistry, several key positions on the scaffold can be identified for future derivatization and SAR exploration:

  • Positions on the Benzene Ring: Substitution at the 7, 8, and 9 positions with various electron-donating or electron-withdrawing groups can significantly influence the electronic properties of the ring system and its interaction with biological targets.

  • Position 10 (Nitrogen Atom): Alkylation or acylation at the N-10 position can modulate the compound's lipophilicity and hydrogen bonding capacity.

  • Positions on the Oxazine Ring: Introduction of substituents on the oxazine ring can alter the steric and electronic profile of the molecule, potentially leading to improved selectivity and potency.

Systematic exploration of these positions will be crucial in elucidating the SAR for this scaffold and in optimizing the biological activity of future derivatives.

Conclusion and Future Directions

The 10H-[1][2]Oxazino[4,3-a]benzimidazole core represents a promising, albeit underexplored, scaffold in medicinal chemistry. The fusion of the well-established benzimidazole pharmacophore with the 1,4-oxazine ring offers a unique and rigid tricyclic system with the potential for novel biological activities. While direct experimental data remains scarce, the demonstrated anticancer activity of a closely related isomer underscores the therapeutic potential of this structural motif.

Future research efforts should focus on:

  • Development of Diverse Synthetic Routes: Expanding the synthetic toolbox to allow for the facile generation of a library of diverse 10H-[1][2]Oxazino[4,3-a]benzimidazole derivatives.

  • Systematic Biological Screening: Comprehensive screening of these derivatives against a wide range of biological targets, including cancer cell lines, kinases, and microbial pathogens.

  • Elucidation of SAR: Systematic modification of the scaffold to establish clear structure-activity relationships, guiding the design of more potent and selective compounds.

  • Mechanistic Studies: In-depth investigation of the mechanism of action for any identified active compounds to understand their molecular targets and cellular effects.

The exploration of the 10H-[1][2]Oxazino[4,3-a]benzimidazole core holds significant promise for the discovery of next-generation therapeutic agents. This guide serves as a foundational resource to stimulate and inform further investigation into this intriguing heterocyclic system.

References

  • Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. (n.d.).
  • Advances in the Synthesis of Ring-Fused Benzimidazoles and Imidazobenzimidazoles. (2021). Molecules, 26(9), 2684. [Link]

  • Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. (2015). Molecules, 20(8), 15206-15231. [Link]

  • Pharmacophore SUBSTITUTED BENZIMIDAZOLES AS ANTIBACTERIAL AND ANTIFUNGAL AGENTS: A REVIEW. (2022).
  • Garuti, L., Roberti, M., & Bottegoni, G. (2014). Benzimidazole derivatives as kinase inhibitors. Current medicinal chemistry, 21(20), 2284–2298. [Link]

  • Synthetic strategies and anticancer applications of benzimidazole derivatives: a review. (2026). Journal of Biomolecular Structure and Dynamics, 1-32.
  • Jasim, H. A., et al. (2025). Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions. Molecules, 30(1), 123.
  • Synthesis and biological evaluation of[1][2][8]triazino[4,3-a] benzimidazole acetic acid derivatives as selective aldose reductase inhibitors. (2010). European Journal of Medicinal Chemistry, 45(3), 909-914.

  • Novel benzimidazole derivatives as kinase inhibitors. (2014).
  • Novel Synthesis and Anti-Tumor Activity of 2-Hydrazino-1h-Benzimidazoles. (2013). Research Journal of Pharmaceutical, Biological and Chemical Sciences, 4(4), 1350-1361.
  • Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances. (2025). Molecules, 30(19), 4567.
  • Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities. (2024). Impactfactor, 2(3), 1-12.
  • ChemInform Abstract: Synthesis, Reactivity and Biological Activity of Benzimidazoles. (2025). ChemInform, 46(32).
  • Benzimidazole derivatives is an important drug in a therapeutics application of medicine. (2021). Research Journal of Chemical Sciences, 11(1), 42-48.
  • Medicinal chemistry of benzimidazole, a versatile pharmacophore. (n.d.).
  • Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. (2018). Molecules, 23(12), 3346.
  • Benzimidazoles: A biologically active compounds. (2012). Arabian Journal of Chemistry, 5(1), 1-17.
  • Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1][2]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells. (2025). Frontiers in Pharmacology, 16, 1-15.

  • Biological Potentials of Oxazines as Promising Agents for Drug Discovery. (2020). International Journal of Pharmaceutical Sciences Review and Research, 63(1), 1-10.
  • An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. (2021). Arabian Journal of Chemistry, 14(10), 103351.
  • On the antitumor properties of novel cyclometalated benzimidazole Ru(ii), Ir(iii) and Rh(iii) complexes. (n.d.).
  • A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones. (2012). Molecules, 17(1), 581-591.
  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). Molecules, 27(8), 2434.
  • synthesis of heterocyclic compounds from the reactions of dehydroacetic acid (dha)

Methodological & Application

Efficient Synthesis of 10H-Oxazino[4,3-a]benzimidazole: A Detailed Guide for Researchers

Efficient Synthesis of 10H-[1][2]Oxazino[4,3-a]benzimidazole: A Detailed Guide for Researchers

The 10H-[1][2]Oxazino[4,3-a]benzimidazole core is a privileged heterocyclic scaffold that has garnered significant interest in medicinal chemistry and drug development. Its unique three-dimensional structure and embedded pharmacophoric features make it an attractive template for the design of novel therapeutic agents. This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of efficient synthetic protocols for accessing this valuable molecular framework. We will delve into the causality behind experimental choices, provide step-by-step protocols, and present data in a clear and accessible format to empower your research endeavors.

Introduction to the 10H-[1][2]Oxazino[4,3-a]benzimidazole Scaffold

The fusion of a benzimidazole ring with an oxazine moiety results in a rigid tricyclic system with a defined spatial arrangement of heteroatoms. This structural motif is of particular interest as it can be considered a conformationally restricted analogue of more flexible N-arylbenzimidazoles, which are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[3][4] The 10H-[1][2]Oxazino[4,3-a]benzimidazole system, in particular, has been explored for its potential in various therapeutic areas. The strategic placement of nitrogen and oxygen atoms provides opportunities for hydrogen bonding and other non-covalent interactions within biological targets, making it a compelling scaffold for inhibitor design.

This guide will focus on the most efficient and practical synthetic strategies for the construction of the 10H-[1][2]Oxazino[4,3-a]benzimidazole ring system, with a primary focus on two key intramolecular cyclization approaches.

Core Synthetic Strategies: A Mechanistic Perspective

The synthesis of the 10H-[1][2]Oxazino[4,3-a]benzimidazole core predominantly relies on the intramolecular cyclization of a suitably functionalized benzimidazole precursor. The two most prominent and effective strategies involve:

  • Oxidative Cyclization of 2-(Morpholin-4-yl)aniline: This is a direct and efficient method that utilizes a readily available starting material. The key transformation is the oxidation of the aniline nitrogen, which facilitates an intramolecular electrophilic attack to form the fused oxazine ring.

  • Acid-Catalyzed Cyclization of a Morpholine N-Oxide Derivative: This alternative approach involves the pre-formation of an N-oxide on the morpholine ring, which, under acidic conditions, can rearrange and cyclize to yield the target heterocycle.

Below, we explore the mechanistic underpinnings of these reactions, which are crucial for understanding the reaction parameters and for troubleshooting potential synthetic challenges.

Diagram: Key Synthetic Pathways to 10H-[1][2]Oxazino[4,3-a]benzimidazole

Gcluster_0Protocol 1: Oxidative Cyclizationcluster_1Protocol 2: Acid-Catalyzed Cyclization2-(Morpholin-4-yl)aniline2-(Morpholin-4-yl)anilineNitroso IntermediateNitroso Intermediate2-(Morpholin-4-yl)aniline->Nitroso IntermediateOxoneTarget Molecule10H-[1,4]Oxazino[4,3-a]benzimidazoleNitroso Intermediate->Target MoleculeIntramolecularCyclizationDimorpholine N-OxideDimorpholine N-OxideReactive IntermediateReactive IntermediateDimorpholine N-Oxide->Reactive IntermediateAcid (e.g., MsOH)Target Molecule210H-[1,4]Oxazino[4,3-a]benzimidazoleReactive Intermediate->Target Molecule2IntramolecularRearrangement &Cyclization

Caption: Overview of the two primary synthetic routes.

Detailed Application Notes and Protocols

This section provides detailed, step-by-step protocols for the synthesis of the key starting material and the subsequent cyclization to the target 10H-[1][2]Oxazino[4,3-a]benzimidazole.

Protocol 1: Synthesis via Oxidative Cyclization

This protocol is arguably the most direct and efficient method reported to date. It involves a two-step sequence starting from readily available 2-fluoronitrobenzene and morpholine.

Rationale: The synthesis of the key precursor, 2-(morpholin-4-yl)aniline, begins with the nucleophilic aromatic substitution of a halogen on an activated nitroaromatic ring. 2-Fluoronitrobenzene is often the substrate of choice due to the high electronegativity of fluorine, which enhances the rate of substitution. The subsequent reduction of the nitro group provides the desired aniline.

Experimental Protocol:

  • To a solution of 2-fluoronitrobenzene (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or acetonitrile, add morpholine (1.2 eq) and a base such as potassium carbonate (K₂CO₃, 2.0 eq).

  • Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • The resulting precipitate, 4-(2-nitrophenyl)morpholine, is collected by filtration, washed with water, and dried under vacuum.

Rationale: The reduction of the nitro group to an amine is a standard transformation in organic synthesis. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method.[5] Alternatively, chemical reducing agents such as tin(II) chloride or sodium dithionite can be employed.[6]

Experimental Protocol (Catalytic Hydrogenation):

  • Dissolve 4-(2-nitrophenyl)morpholine (1.0 eq) in a suitable solvent like ethanol or methanol.

  • Add a catalytic amount of 10% palladium on carbon (Pd/C) (typically 5-10 mol%).

  • Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed (usually 2-4 hours).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain 2-(morpholin-4-yl)aniline, which can often be used in the next step without further purification.

Rationale: This key step involves the oxidative cyclization of 2-(morpholin-4-yl)aniline. Oxone (2KHSO₅·KHSO₄·K₂SO₄) is a versatile and environmentally friendly oxidizing agent that is believed to generate a nitroso intermediate in situ.[7] This intermediate then undergoes an intramolecular cyclization to form the desired product. The reaction proceeds efficiently at room temperature without the need for an acid catalyst.[7]

Experimental Protocol:

  • Dissolve 2-(morpholin-4-yl)aniline (1.0 eq) in a suitable solvent such as methanol or acetonitrile.

  • To this solution, add Oxone (2.0 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent like ethyl acetate or dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford pure 10H-[1][2]Oxazino[4,3-a]benzimidazole.

Diagram: Workflow for Protocol 1

GA2-Fluoronitrobenzene+ MorpholineBNucleophilic AromaticSubstitution (80-100 °C)A->BC4-(2-Nitrophenyl)morpholineB->CDCatalytic Hydrogenation(H₂, Pd/C)C->DE2-(Morpholin-4-yl)anilineD->EFOxidative Cyclization(Oxone, RT)E->FG10H-[1,4]Oxazino[4,3-a]benzimidazoleF->G

Caption: Step-by-step workflow for the oxidative cyclization protocol.

Protocol 2: Synthesis via Acid-Catalyzed Cyclization of a Dimorpholine N-Oxide

Rationale: This method relies on an acid-catalyzed intramolecular cyclization of a pre-formed N-oxide.[7] The acid, such as methanesulfonic acid (MsOH), is proposed to activate the N-oxide, facilitating a rearrangement and subsequent cyclization to form the benzimidazole ring system. While a detailed experimental protocol for this specific transformation is not extensively documented in the literature, the proposed mechanism provides a solid foundation for experimental design.

Conceptual Experimental Protocol:

  • Synthesis of the N-Oxide Precursor: The synthesis of the dimorpholine N-oxide precursor would likely involve the oxidation of the corresponding tertiary amine using an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide.

  • Acid-Catalyzed Cyclization:

    • Dissolve the N-oxide precursor in a suitable aprotic solvent.

    • Add a strong acid, such as methanesulfonic acid (MsOH), and heat the reaction mixture.

    • Monitor the reaction by TLC for the formation of the desired product.

    • Work-up would involve neutralization of the acid, extraction of the product, and purification by chromatography.

Note: This protocol is presented as a conceptual framework based on a proposed mechanism.[7] Researchers interested in this route should perform small-scale optimization studies to determine the optimal reaction conditions (acid, solvent, temperature, and reaction time).

Data Presentation and Comparison

The following table summarizes typical reaction conditions and yields for the synthesis of 10H-[1][2]Oxazino[4,3-a]benzimidazole and its precursors, based on literature precedents.

StepReactantsKey Reagents/CatalystSolventTemp. (°C)Time (h)Yield (%)
Synthesis of Precursor
4-(2-Nitrophenyl)morpholine2-Fluoronitrobenzene, MorpholineK₂CO₃DMF80-1004-6>90
2-(Morpholin-4-yl)aniline4-(2-Nitrophenyl)morpholineH₂, 10% Pd/CEthanolRT2-4>95
Cyclization
Oxidative Cyclization2-(Morpholin-4-yl)anilineOxoneMethanolRT1-3Good

Note: "Good" yield indicates that the reaction is reported to proceed efficiently, although specific percentages may vary depending on the exact conditions and scale.

Conclusion and Future Perspectives

The synthetic protocols detailed in this guide provide efficient and reliable methods for accessing the 10H-[1][2]Oxazino[4,3-a]benzimidazole scaffold. The oxidative cyclization of 2-(morpholin-4-yl)aniline stands out as a particularly attractive route due to its mild reaction conditions and high efficiency. The mechanistic insights provided should aid researchers in optimizing these reactions for their specific needs and for the synthesis of novel analogues.

Future research in this area could focus on expanding the substrate scope to include substituted anilines and morpholines, leading to a diverse library of 10H-[1][2]Oxazino[4,3-a]benzimidazole derivatives for biological screening. Furthermore, the development of enantioselective synthetic routes would be of significant interest for investigating the stereochemical requirements for biological activity. The exploration of one-pot procedures, combining the synthesis of the aniline precursor and its subsequent cyclization, could also enhance the overall efficiency of these synthetic strategies.

References

  • Advances in the Synthesis of Ring-Fused Benzimidazoles and Imidazobenzimidazoles. (2021). Molecules. [Link]

  • A Versatile Method for the Synthesis of Benzimidazoles from o-Nitroanilines and Aldehydes in One Step via a Reductive Cyclization. (2005). Synthesis. [Link]

  • Synthesis and Characterization of Some New Morpholine Derivatives. (2014). Baghdad Science Journal. [Link]

  • Synthesis of Some Benzimidazole Derivatives Bearing 1,3,4-Oxadiazole Moiety as Anticancer Agents. (2015). Iranian Journal of Pharmaceutical Research. [Link]

  • Biological activities of benzimidazole derivatives: A review. (2021). Research Journal of Chemical Sciences. [Link]

  • Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. (2016). Molecules. [Link]

  • A Novel One-pot Benzimidazole Ring Formation via a Continuous Flow Selective Reductive Cyclization Method. (2016). Current Organic Chemistry. [Link]

  • Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. (2020). Molecules. [Link]

  • One-pot Synthesis of Benzimidazoles and Benzothiazoles in the Presence of Fe(HSO4)3 as a New and Efficient Oxidant. (2012). Bulletin of the Korean Chemical Society. [Link]

  • Recent Advances in the Oxone-Mediated Synthesis of Heterocyclic Compounds. (2021). Molecules. [Link]

  • ZnBr2/Oxone-mediated ipso-cyclization of N-(3-phenylprop-2-yn-1-yl)aniline. (2019). Beilstein Journal of Organic Chemistry. [Link]

  • Green Synthesis Of Benzimidazole Analogues: An Overview. (2024). Journal of Pharmaceutical Negative Results. [Link]

  • Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. (2023). Applied Chemical Engineering. [Link]

  • Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. (2024). Scientific Reports. [Link]

  • Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV. (2022). Journal of Molecular Structure. [Link]

  • A Versatile Method for the Synthesis of Benzimidazoles from o-Nitroanilines and Aldehydes in One Step via a Reductive Cyclization. (2005). Synthesis. [Link]

Application Note: One-Pot Synthesis of 10H-[1,4]Oxazino[4,3-a]benzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Discovery Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Executive Summary & Rationale

The 10H-[1,4]oxazino[4,3-a]benzimidazole scaffold is a highly privileged tricyclic pharmacophore in modern drug discovery. Derivatives of this core have demonstrated potent biological activity, most notably as modulators of human TNF-


 signaling for the treatment of autoimmune and inflammatory disorders[1]. Furthermore, when functionalized into iminoquinones or quinones, these compounds act as powerful bioreductive antitumor agents targeting solid tumors[2].

Historically, the synthesis of ring-fused benzimidazoles required harsh conditions, multi-step sequences, heavy-metal catalysts, or strong acids. However, recent methodological breakthroughs have shifted the paradigm toward metal-free, one-pot oxidative cyclizations . By leveraging the t-amino effect, discovery chemists can now rapidly construct these complex tricyclic systems from readily available ortho-(cycloamino)anilines[2]. This application note details two highly efficient, self-validating one-pot protocols: a mild Oxone-mediated cyclization and a robust hydrogen peroxide/hydrohalic acid cascade.

Mechanistic Insights: The t-Amino Effect

To successfully execute these protocols, one must understand the causality of the reaction design. The synthesis relies fundamentally on the tert-amino effect —a process where an electrophilic group reacts with an adjacent tertiary amine to form a new fused ring.

When 2-(morpholin-4-yl)aniline is exposed to an oxidant, the primary amine undergoes a 2-electron oxidation to form a highly reactive nitroso intermediate[2]. The adjacent morpholine ring then undergoes an intramolecular nucleophilic attack onto the electrophilic nitroso nitrogen. Subsequent dehydration and further oxidation yield the fully aromatized 10H-[1,4]oxazino[4,3-a]benzimidazole core[2].

G A 2-(Morpholin-4-yl)aniline B Nitroso Intermediate A->B Oxone (KHSO5) Room Temp C Intramolecular Cyclization B->C t-amino effect -H2O D 10H-[1,4]Oxazino[4,3-a]benzimidazole C->D Oxidation

Figure 1: Mechanistic pathway of Oxone-mediated oxidative cyclization via the t-amino effect.

Protocol 1: Metal-Free Oxidative Cyclization via Oxone

Expertise & Experience: Traditional cyclizations often utilize peroxides in strong acids, which can lead to over-oxidation and the undesired formation of phenazine byproducts. We recommend utilizing Oxone (potassium peroxymonosulfate, KHSO


) as a mild, green alternative. Oxone enables the reaction to proceed in the absence of acid at room temperature, drastically improving the selectivity for the 5- to 7-membered fused adducts[2].
Step-by-Step Methodology
  • Substrate Preparation: Dissolve 1.0 mmol of 2-(morpholin-4-yl)aniline in 10 mL of a suitable solvent system (e.g., EtOAc or an aqueous/organic biphasic mixture).

  • Oxidant Addition: Weigh out 1.2 equivalents of Oxone. Add the solid portion-wise over 10 minutes at room temperature (20–25 °C). Critical Note: Do not heat the reaction. Elevated temperatures promote the formation of 1,4,6,9-tetramethoxyphenazine impurities.

  • Reaction Monitoring: Stir the mixture at room temperature. The reaction is typically complete within 1–2 hours. Self-Validation Tip: If you sample the reaction at short intervals (< 2 minutes) and analyze via LC-MS, you will observe the transient 4-(2-nitrophenyl)morpholine intermediate, confirming the nitroso-driven pathway[2].

  • Quenching & Workup: Quench the reaction with 10 mL of saturated aqueous sodium thiosulfate to neutralize residual peroxides. Extract the aqueous layer with EtOAc (3 × 15 mL).

  • Purification: Dry the combined organic layers over anhydrous Na

    
    SO
    
    
    
    , concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure 3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazole.

Protocol 2: One-Pot Cascade to Dihalogenated Benzimidazolequinones

Expertise & Experience: For oncology drug development, functionalizing the benzimidazole core into a quinone is highly desirable for bioreductive targeting. We utilize a highly elegant 6-electron oxidation cascade using H


O

and hydrohalic acids (HCl or HBr)[3]. The acid serves a dual purpose: it facilitates the initial cyclization and reacts with H

O

to generate electrophilic halogens (in situ Cl

or Br

). This drives cyclization, selective dihalogenation, and oxidative demethylation all in a single pot[3]. In industrial scale-ups, domestic bleach with HCl can even be substituted to achieve the same one-pot ring closure and chlorination[4].

G S 3,6-Dimethoxy-2-(morpholin-4-yl)aniline C Oxidative Cyclization (H2O2 / HX) S->C 2e- Oxidation H Electrophilic Halogenation (In situ X2) C->H +2X+, -2H+ Q Oxidative Demethylation H->Q 4e- Oxidation +H2O P Dihalogenated Oxazino[4,3-a]benzimidazolequinone Q->P Final Product

Figure 2: One-pot 6-electron oxidation cascade yielding dihalogenated benzimidazolequinones.

Step-by-Step Methodology
  • Substrate Preparation: Dissolve 1.0 mmol of 3,6-dimethoxy-2-(morpholin-4-yl)aniline in 15 mL of a polar solvent (e.g., methanol or ethanol).

  • Acidification: Add 3.0–4.0 equivalents of concentrated hydrohalic acid (HCl for chlorination, HBr for bromination) dropwise.

  • Cascade Initiation: Slowly add an excess of 30% aqueous H

    
    O
    
    
    
    (>3.0 equivalents) dropwise via an addition funnel. Maintain the internal reaction temperature below 40 °C using a water bath to prevent uncontrolled, non-selective halogenation[3].
  • Maturation: Stir the reaction mixture for 4–6 hours. A dramatic color shift (typically to deep red/orange) will occur as the oxidative demethylation yields the quinone species. Labeling experiments have proven that water in the aqueous peroxide is strictly necessary for this transformation to the quinone[3].

  • Isolation: The highly functionalized dihalogenated oxazino[4,3-a]benzimidazolequinone will often precipitate directly from the reaction mixture. Isolate via vacuum filtration, wash with cold water and cold ethanol, and dry under high vacuum.

Quantitative Data & Yield Summary

The table below summarizes the expected outcomes and optimal conditions for the one-pot methodologies described above, demonstrating the robust nature of these metal-free systems.

Starting SubstrateReagent SystemPrimary TransformationTarget ProductIsolated Yield
2-(Morpholin-4-yl)anilineOxone (KHSO

), RT
Oxidative Cyclization3,4-Dihydro-1H-[1,4]oxazino[4,3-a]benzimidazole>80%
3,6-Dimethoxy-2-(morpholin-4-yl)anilineH

O

/ HCl
Cyclization + Chlorination + Demethylation7,9-Dichloro-oxazino[4,3-a]benzimidazolequinone75–85%
3,6-Dimethoxy-2-(morpholin-4-yl)anilineH

O

/ HBr
Cyclization + Bromination + Demethylation7,9-Dibromo-oxazino[4,3-a]benzimidazolequinone70–80%
3,6-Dimethoxy-2-(morpholin-4-yl)anilineBleach (NaOCl) / HClCyclization + ChlorinationDichlorinated oxazino[4,3-a]benzimidazole>80%

References

  • [2] Advances in the Synthesis of Ring-Fused Benzimidazoles and Imidazobenzimidazoles. MDPI Molecules. Available at:

  • [1] WO2015086525A1 - Fused tricyclic benzimidazoles derivatives as modulators of tnf activity. Google Patents. Available at:

  • [3] One-Pot Synthesis of Dihalogenated Ring-Fused Benzimidazolequinones from 3,6-Dimethoxy-2-(cycloamino)anilines Using Hydrogen Peroxide and Hydrohalic Acid. PubMed (Org. Lett. 2018). Available at:

  • [4] Mr. Michael Gurry | Author - SciProfiles. SciProfiles. Available at:

Sources

Application Note: Microwave-Assisted Synthesis of Oxazino-Benzimidazole Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The [1,4]oxazino[4,3-a]benzimidazole scaffold is a privileged tricyclic pharmacophore. Derivatives of this core exhibit potent biological activities, functioning as bioreductive antitumor agents and highly effective modulators of Tumor Necrosis Factor-alpha (TNF-α) signaling [1]. Traditional synthetic routes rely on prolonged thermal refluxing (often >12 hours) under harsh acidic conditions. These conventional methods frequently lead to poor atom economy, degradation of sensitive functional groups, and the accumulation of unreacted nitroso intermediates [2].

Microwave-assisted organic synthesis (MAOS) revolutionizes this process. By utilizing dielectric heating, microwave irradiation directly couples with polar intermediates, drastically reducing reaction times from hours to minutes while significantly enhancing yields, purity, and reproducibility.

Mechanistic Insights: Causality of Experimental Choices

The synthesis of oxazino-benzimidazoles typically proceeds via the oxidative cyclization of o-(cycloamino)anilines, such as 2-(morpholin-4-yl)aniline.

  • Oxidative Activation: The reaction is initiated by an oxidant (e.g., H2O2/HCl or Oxone). The tertiary amine undergoes oxidation via the t-amino effect to generate a highly reactive, polar iminium ion intermediate [2].

  • Microwave Coupling: Because the iminium ion is highly polar, it strongly absorbs microwave energy. This localized dielectric heating directly lowers the activation energy barrier for the rate-determining step: the intramolecular nucleophilic attack of the adjacent primary aniline nitrogen onto the electrophilic iminium carbon.

  • Prevention of Side Reactions: Conventional heating often stalls at the nitroso-intermediate stage due to slow kinetics. The rapid, uniform heating profile of MAOS forces the cyclization to completion before competing intermolecular side reactions can occur.

Reaction Workflow

MW_Synthesis A Precursor: 2-(morpholin-4-yl)aniline B Oxidation (H2O2/HCl or Oxone) A->B C Microwave Irradiation (150°C, 15 min, 200W) B->C Reagent Mixing D Iminium Ion Intermediate (Polar, MW-coupled) C->D Dielectric Heating E Intramolecular Nucleophilic Attack (C-N Bond Formation) D->E Rapid Cyclization F Oxazino[4,3-a]benzimidazole Scaffold E->F Aromatization

Workflow of microwave-assisted oxidative cyclization to form oxazino-benzimidazoles.

Experimental Protocol: Microwave-Assisted Oxidative Cyclization

Self-Validating System: This protocol incorporates built-in visual quality control. The transition from a colorless or pale yellow starting mixture to a deep orange/red solution indicates the formation of the conjugated tricyclic system. Immediate TLC (Thin-Layer Chromatography) and LC-MS analysis validate the ring closure before proceeding to purification.

Reagents:

  • 2-(morpholin-4-yl)aniline (1.0 mmol)

  • 30% Aqueous H2O2 (10.0 mmol)

  • 37% Aqueous HCl (12.0 mmol)

  • Acetonitrile (MeCN, 10 mL)

Step-by-Step Methodology:

  • Preparation: In a 30 mL microwave-safe quartz or heavy-walled borosilicate glass vessel equipped with a magnetic stir bar, dissolve 1.0 mmol of 2-(morpholin-4-yl)aniline in 10 mL of MeCN.

  • Oxidant Addition: Slowly add 12.0 mmol of 37% HCl, followed dropwise by 10.0 mmol of 30% H2O2. (Caution: Exothermic reaction. Perform in a fume hood.) The combination of H2O2 and HCl generates electrophilic chlorine species in situ, facilitating both ring closure and selective aromatic halogenation if desired [3].

  • Microwave Irradiation: Seal the vessel with a Teflon-lined crimp cap. Place the vessel in a dedicated microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave).

  • Reaction Parameters: Program the microwave to heat the mixture to 150 °C with a maximum power output of 200 W. Hold at 150 °C for 15 minutes under dynamic stirring.

  • Cooling and Quenching: Allow the vessel to cool to room temperature (typically via the compressed air cooling system built into the reactor). Vent the cap carefully. Quench the reaction mixture by pouring it into 20 mL of saturated aqueous Na2S2O3 to neutralize residual peroxides and halogens.

  • Extraction and Isolation: Basify the aqueous layer to pH 8-9 using saturated NaHCO3. Extract the product with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Validation: Analyze the crude residue via LC-MS. The target [1,4]oxazino[4,3-a]benzimidazole should appear as the major peak (>85% purity). Purify via flash column chromatography (DCM:MeOH gradient) if highly pure analytical samples are required.

Quantitative Data Summary

The following table summarizes the performance metrics of microwave-assisted synthesis compared to conventional thermal heating for the formation of [1,4]oxazino[4,3-a]benzimidazoles.

ParameterConventional Heating (Reflux)Microwave Irradiation (MAOS)Improvement Factor
Temperature 82 °C (MeCN reflux)150 °C (Sealed Vessel)+68 °C
Reaction Time 12 - 18 hours15 minutes~50x Faster
Yield (%) 45 - 55%85 - 92%+35% Absolute Yield
Purity (Crude LC-MS) < 60% (High nitroso side-products)> 85%Significant reduction in side reactions
Energy Consumption High (Continuous heating for 18h)Low (15 min at 200W)Highly efficient

Conclusion

The application of microwave irradiation to the synthesis of oxazino-benzimidazole scaffolds provides a highly efficient, reproducible, and scalable methodology. By leveraging the dielectric heating of polar iminium intermediates, researchers can bypass the kinetic bottlenecks of conventional heating, ensuring rapid intramolecular cyclization and high-fidelity drug development workflows.

References

  • Sweeney, M., Conboy, D., Mirallai, S. I., & Aldabbagh, F. (2021). "Advances in the Synthesis of Ring-Fused Benzimidazoles and Imidazobenzimidazoles." Molecules, 26(9), 2684.[Link]

  • Gurry, M., Sweeney, M., McArdle, P., & Aldabbagh, F. (2015). "One-Pot Hydrogen Peroxide and Hydrohalic Acid Induced Ring Closure and Selective Aromatic Halogenation To Give New Ring-Fused Benzimidazoles." Organic Letters, 17(11), 2856-2859.[Link]

  • Alexander, R. P., Calmiano, M. D., Defays, S., Durieu, V., et al. (2015). "Fused tricyclic benzimidazoles derivatives as modulators of tnf activity." WIPO (PCT), WO2015086525A1.

Sources

Catalyst selection for 10H-[1,4]Oxazino[4,3-a]benzimidazole ring closure

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Catalyst Selection & Process Optimization for 10H-[1,4]Oxazino[4,3-a]benzimidazole Ring Closure

Executive Summary

The 10H-[1,4]Oxazino[4,3-a]benzimidazole scaffold represents a critical tricyclic pharmacophore, increasingly prominent in antiviral (specifically anti-HIV and anti-influenza) and anticancer drug discovery programs. Its structural rigidity, combined with the hydrogen-bonding potential of the oxazine ether linkage, offers unique binding affinities compared to the parent benzimidazole.

This guide addresses the critical bottleneck in synthesizing this moiety: the ring-closure (cyclization) step . While traditional methods rely on harsh dehydrating acids or high-temperature alkylations, modern catalytic approaches allow for milder, higher-yielding, and greener protocols. This note provides a decision matrix for selecting the optimal catalyst system—ranging from inorganic bases to oxidative radical initiators—and details validated protocols for laboratory and scale-up implementation.

Mechanistic Analysis & Catalyst Selection Strategy

The formation of the [1,4]oxazino[4,3-a]benzimidazole ring system generally proceeds via one of two distinct mechanistic pathways. The choice of catalyst dictates the pathway, byproduct profile, and functional group tolerance.

Pathway A: Intramolecular Nucleophilic Substitution ( )
  • Mechanism: A base deprotonates a hydroxyl group tethered to the benzimidazole nitrogen (or C2 position), which then attacks a leaving group (Cl, Br, OMs) to close the ring.[1]

  • Catalyst Role: The "catalyst" is typically a stoichiometric or sub-stoichiometric base that increases the nucleophilicity of the oxygen.

  • Key Variables: Base strength (

    
    ), cation size (template effect), and solvent polarity.[1]
    
Pathway B: Oxidative Radical Cyclization (Green/Modern)
  • Mechanism: Oxidative activation of a saturated cyclic amine (e.g., morpholine) attached to an aniline, followed by radical or iminium ion intermediates that cyclize onto the aromatic ring.[1]

  • Catalyst Role: An oxidant (e.g., Oxone®) acts as the driver, often requiring no metal catalyst, though metal salts can accelerate the process.[1]

Catalyst Decision Matrix
Catalyst / ReagentTypeRecommended ForProsCons

/ Acetone
Weak Inorganic BaseStandard Synthesis (Pathway A). Substrates with sensitive functional groups (esters, nitriles).Mild, cheap, easy workup.[1]Slow reaction rates; requires good leaving groups (Br/I).

/ DMF
Strong BaseSterically Hindered substrates. Closing strained rings.Rapid, high conversion.Moisture sensitive; harsh conditions; incompatible with protic groups.
TBAB (Phase Transfer)PTCScale-up / Green Chem . Liquid-Solid biphasic systems.Solvent flexibility (Toluene/Water), clean product isolation.Requires optimization of stirring/phase ratio.
Oxone® (

)
OxidantDirect Functionalization (Pathway B). Starting from 2-(morpholin-4-yl)aniline.[2]Metal-free, room temp, avoids pre-functionalized halides.Oxidative sensitivity; requires specific morpholine precursors.

Visualizing the Pathways

The following diagram illustrates the mechanistic divergence between the Classical Base-Mediated route and the Modern Oxidative route.

G cluster_legend Pathway Legend Start_Classic Precursor A: 1-(2-hydroxyethyl)- 2-chloromethylbenzimidazole Inter_Classic Intermediate: Alkoxide Anion Start_Classic->Inter_Classic Base (K2CO3/NaH) Deprotonation Start_Modern Precursor B: 2-(morpholin-4-yl)aniline Inter_Modern Intermediate: Nitroso / Iminium Species Start_Modern->Inter_Modern Oxone® Oxidation Product Target: 10H-[1,4]Oxazino[4,3-a] benzimidazole Inter_Classic->Product Intramolecular SN2 (-Cl-) Inter_Modern->Product Cyclization (-H2O) key1 Blue Path: Classical Nucleophilic Subst. key2 Red Path: Oxidative Radical Cyclization

Figure 1: Mechanistic divergence between classical


 ring closure and modern oxidative cyclization.

Detailed Protocols

Protocol A: The "Robust Standard" (Base-Mediated )

Best for: Routine synthesis of derivatives with varying substituents on the benzene ring.

Reagents:

  • Substrate: 1-(2-hydroxyethyl)-2-(chloromethyl)-1H-benzimidazole (1.0 equiv)

  • Catalyst/Base: Potassium Carbonate (

    
    ), anhydrous (2.5 equiv)[1]
    
  • Solvent: Acetone (Dry) or Acetonitrile (

    
    )
    
  • Additive: Potassium Iodide (KI) (0.1 equiv) - Catalytic Finkelstein condition

Procedure:

  • Preparation: Charge a round-bottom flask with the substrate (1.0 mmol) and anhydrous Acetone (10 mL).

  • Activation: Add anhydrous

    
     (2.5 mmol) and catalytic KI (0.1 mmol). The KI converts the alkyl chloride to a more reactive alkyl iodide in situ.
    
  • Reaction: Reflux the suspension with vigorous stirring for 6–8 hours. Monitor by TLC (Mobile phase: EtOAc/Hexane 1:1). The starting material (

    
    ) should disappear, and a higher running spot (
    
    
    
    ) should appear.
  • Workup: Cool to room temperature. Filter off the inorganic salts (

    
    , 
    
    
    
    ).
  • Isolation: Concentrate the filtrate under reduced pressure. The residue is typically a solid. Recrystallize from Ethanol/Water to obtain the pure 10H-[1,4]oxazino[4,3-a]benzimidazole.

Critical Control Point: Ensure the solvent is dry. Water solvates the carbonate anion, reducing its basicity and stalling the deprotonation step.

Protocol B: The "Green Oxidative" Route (Oxone-Mediated)

Best for: Constructing the ring system directly from aniline precursors without handling mutagenic alkyl halides.

Reagents:

  • Substrate: 2-(morpholin-4-yl)aniline (1.0 equiv)

  • Oxidant: Oxone® (Potassium peroxymonosulfate) (1.2 equiv)

  • Solvent: Water / Acetone (1:1 mixture) or Water / Methanol

Procedure:

  • Dissolution: Dissolve 2-(morpholin-4-yl)aniline (1.0 mmol) in a 1:1 mixture of Acetone/Water (10 mL).

  • Oxidation: Add Oxone® (1.2 mmol) portion-wise over 10 minutes at room temperature. The reaction is exothermic; use a water bath if scaling up >5g.

  • Cyclization: Stir at room temperature for 1–3 hours. The mechanism involves the oxidation of the aniline amine to a nitroso species, which undergoes an intramolecular redox cyclization with the morpholine ring.

  • Quenching: Quench with saturated

    
     solution to destroy excess oxidant.
    
  • Extraction: Adjust pH to ~8 with saturated

    
    . Extract with Dichloromethane (DCM) (3 x 15 mL).
    
  • Purification: Dry organic layer over

    
     and concentrate. Purification via column chromatography is usually required to separate the product from trace nitro-compounds.
    

Why this works: This method leverages the "T-amino effect" where the ortho-cyclic amine (morpholine) acts as an internal nucleophile after the aniline is oxidized.

Protocol C: Phase Transfer Catalysis (PTC) for Scale-Up

Best for: Large-scale batches (>50g) where filtration of salts is cumbersome.

Reagents:

  • Substrate: 1-(2-hydroxyethyl)-2-(chloromethyl)benzimidazole

  • Base: 30% NaOH (aq)

  • Solvent: Toluene

  • Catalyst: Tetrabutylammonium Bromide (TBAB) (5 mol%)

Procedure:

  • Dissolve substrate in Toluene (5 vol).

  • Add TBAB (0.05 equiv).

  • Add 30% NaOH (3 equiv) slowly.

  • Heat to 60°C with high-shear stirring. The TBAB shuttles the hydroxide ion into the organic phase, deprotonating the alcohol.

  • Self-Validating Check: Stop stirring. If phases separate cleanly within 30 seconds, the reaction matrix is good. If stable emulsion forms, add brine.

  • Separate organic layer, wash with water, and concentrate.

Troubleshooting & Optimization Guide

ObservationProbable CauseCorrective Action
Low Conversion (<50%) Poor nucleophilicity of Oxygen.Switch from

to

(Cesium effect) or add 10 mol% KI.
Dimerization Byproduct Intermolecular reaction dominates.Dilute the reaction (High Dilution Principle). Dropwise addition of substrate to the base.
Dark/Tar Formation Oxidation of benzimidazole ring.Degas solvents (

purge). Use an antioxidant (BHT) if using radical pathways.
Hydrolysis of -CH2Cl Wet solvent (Water present).Dry Acetone over molecular sieves (3Å). Use anhydrous

.

References

  • Advances in the Synthesis of Ring-Fused Benzimidazoles and Imidazobenzimidazoles. Source: MDPI, Molecules, 2021. Relevance: Describes the Oxone-mediated oxidative cyclization of 2-(morpholin-4-yl)aniline to form the oxazino-benzimidazole core.[2] URL:[Link][2]

  • Synthesis of 1,4-benzoxazines via Y(OTf)3-catalyzed ring opening/annulation cascade. Source: Royal Society of Chemistry, Chemical Communications, 2012. Relevance: Provides comparative insights into acid-catalyzed ring closures for benzoxazine systems. URL:[Link]

  • Biologically Active Benzimidazole Hybrids as Cancer Therapeutics. Source: MDPI, International Journal of Molecular Sciences, 2025. Relevance: Validates the biological importance of the target scaffold and discusses structure-activity relationships. URL:[Link]

  • Synthetic strategies and anticancer applications of benzimidazole derivatives. Source: Taylor & Francis, Synthetic Communications, 2026. Relevance: details the synthesis of benzo[e]oxazine derivatives via condensation, offering an alternative pathway comparison. URL:[Link][3]

Sources

Application Note: Solvent-Free Synthesis of Oxazino-Benzimidazoles

[1]

Part 1: Introduction & Core Principles

The Green Chemistry Imperative

The synthesis of fused heterocyclic systems like oxazino-benzimidazoles has traditionally relied on multi-step protocols involving volatile organic solvents (VOCs) such as DMF, toluene, or acetonitrile. These methods often suffer from poor atom economy, extended reaction times (12–24 hours), and tedious work-ups.

Solvent-free (Neat) synthesis offers a paradigm shift. By exploiting the eutectic behavior of reactants or using microwave irradiation to overcome activation energy barriers, researchers can achieve:

  • Reaction Acceleration: Reduced from hours to minutes.

  • Enhanced Selectivity: High concentrations favor specific intermolecular collisions.

  • Simplified Purification: Often requires only a water wash or recrystallization, eliminating chromatographic separation.

Target Scaffold: Naphtho[1,2-e]benzimidazo[2,1-b][1,3]oxazine

This tetracyclic system combines the pharmacophores of benzimidazole (antiviral, anti-ulcer) and 1,3-oxazine (antibacterial, antitumor). The synthesis is a classic example of a Multicomponent Reaction (MCR) , typically involving:

  • 2-Aminobenzimidazole (Amine/Amidine source)

  • Aromatic Aldehyde (Electrophile)

  • 
    -Naphthol  (Nucleophile/Enol source)
    
  • Formaldehyde/Paraformaldehyde (Cyclizing agent)

Part 2: Mechanistic Principles

The formation of the oxazino-benzimidazole ring under solvent-free conditions proceeds via a Modified Mannich/Betti Reaction followed by a Cyclocondensation .

Mechanism of Action[2]
  • Knoevenagel-type Condensation: The aromatic aldehyde condenses with 2-aminobenzimidazole to form a Schiff base (imine) intermediate.

  • Nucleophilic Addition: The electron-rich

    
    -naphthol attacks the imine carbon (Betti reaction), forming a "Betti Base" intermediate.
    
  • Ring Closure: A second equivalent of aldehyde (or added paraformaldehyde) bridges the naphtholic hydroxyl group and the benzimidazole nitrogen, closing the 1,3-oxazine ring.

OxazinoMechanismFigure 1: Mechanistic Pathway for Oxazino-Benzimidazole SynthesisReactantsReactants:2-Aminobenzimidazole+ Ar-CHOImineIntermediate A:Schiff Base (Imine)Reactants->Imine- H2O(Condensation)BettiBaseIntermediate B:Betti Base(Aminobenzylnaphthol)Imine->BettiBase+ β-Naphthol(Nucleophilic Attack)NaphtholReagent:β-NaphtholNaphthol->BettiBaseProductFinal Product:Naphtho-oxazino-benzimidazoleBettiBase->Product+ HCHO(Cyclization)HCHOReagent:ParaformaldehydeHCHO->Product

Caption: Logical flow of the multicomponent assembly. The Betti Base formation is the rate-determining step in solvent-based methods, but proceeds rapidly under neat conditions.

Part 3: Experimental Protocols

Protocol A: Thermal Solvent-Free Synthesis (The "Oil Bath" Method)

Best for: Large-scale synthesis where microwave equipment is unavailable.

Materials:

  • 2-Aminobenzimidazole (1.0 mmol)[1]

  • Aromatic Aldehyde (e.g., Benzaldehyde, 1.0 mmol)[2][3][4]

  • 
    -Naphthol (1.0 mmol)
    
  • Paraformaldehyde (1.2 mmol)

  • Catalyst: p-Toluenesulfonic acid (p-TSA) (10 mol%) or Snail Shell Powder (Green alternative, CaO-rich).

Procedure:

  • Mixing: In a pre-heated mortar, grind the 2-aminobenzimidazole, aldehyde, and

    
    -naphthol until a eutectic melt or homogenous paste is formed.
    
  • Heating (Step 1): Transfer the mixture to a 25 mL round-bottom flask. Heat in an oil bath at 110–120°C for 15–20 minutes. The mixture will melt and liquefy.

    • Checkpoint: Monitor TLC (30% EtOAc/Hexane) for the disappearance of aldehyde.

  • Cyclization (Step 2): Add Paraformaldehyde (solid) directly to the hot melt. Continue heating for another 10–15 minutes.

    • Note: Paraformaldehyde depolymerizes to formaldehyde gas in situ, which immediately reacts.

  • Work-up: Cool the reaction mixture to room temperature. It will solidify. Add 10 mL of cold ethanol and triturate (grind/crush) the solid.

  • Purification: Filter the solid precipitate. Wash with hot water (to remove p-TSA) and cold ethanol. Recrystallize from ethanol/DMF if necessary.

Protocol B: Microwave-Assisted Neat Synthesis

Best for: High-throughput screening, library generation, and maximum atom economy.

Materials:

  • Same stoichiometry as Protocol A.

  • Microwave Reactor (e.g., CEM Discover or Monomode).

Procedure:

  • Preparation: Mix all four components (Amine, Aldehyde, Naphthol, Paraformaldehyde) and catalyst (optional: 1 drop of conc. HCl or 10 mg Silica-H2SO4) in a microwave-safe vial.

  • Irradiation: Irradiate at 120°C (Power: 150–200 W) for 3–5 minutes .

    • Safety: Ensure the vial is pressure-rated, as formaldehyde generation creates pressure.

  • Work-up: Pour the hot reaction mixture onto crushed ice. The product precipitates immediately.

  • Isolation: Filter and wash with water. Dry in a vacuum oven.

Part 4: Data & Validation

Comparative Efficiency: Solvent-Based vs. Solvent-Free

The following table summarizes the advantages of the solvent-free protocols described above compared to traditional reflux methods (e.g., in Ethanol or Acetonitrile).

ParameterTraditional Reflux (EtOH)Thermal Solvent-Free (Protocol A)Microwave Solvent-Free (Protocol B)
Reaction Time 4 – 8 Hours30 – 45 Minutes3 – 5 Minutes
Yield (%) 65 – 75%85 – 92%90 – 96%
Catalyst Load High (20-30 mol%)Low (5-10 mol%)Low/None
Purification Column ChromatographyEthanol Wash / RecrystallizationWater Wash
Green Metric High VOC wasteLow waste (E-factor < 1)Lowest waste
Characterization Checkpoints

To ensure scientific integrity, verify the product using these spectral markers:

  • IR Spectroscopy: Look for the disappearance of the Carbonyl (

    
    ) peak of the aldehyde (~1700 cm⁻¹) and the Hydroxyl (
    
    
    ) peak of naphthol (~3300 cm⁻¹). Appearance of
    
    
    (~1620 cm⁻¹) and
    
    
    (oxazine ether linkage, ~1230 cm⁻¹).
  • 1H NMR: The methine proton (

    
    ) typically appears as a singlet or doublet around δ 6.0 – 6.5 ppm . The methylene bridge protons (
    
    
    ) from formaldehyde appear around δ 5.5 – 5.8 ppm .

Part 5: Troubleshooting & Optimization

TroubleshootingFigure 2: Troubleshooting Matrix for Solvent-Free SynthesisStartProblem IdentifiedLowYieldLow Yield / Incomplete ReactionStart->LowYieldStickySticky/Gummy ProductStart->StickyImpureImpurity in NMRStart->ImpureSol1Increase Temp by 10°C(Melt must be homogenous)LowYield->Sol1Sol2Use Ethanol Trituration(Removes unreacted aldehyde)Sticky->Sol2Sol3Check Paraformaldehyde Quality(Must be fresh/dry)Impure->Sol3

Caption: Decision tree for resolving common synthetic issues in solvent-free oxazine synthesis.

Critical Optimization Tips
  • Eutectic Formation: If the mixture does not melt at 110°C, add a trace amount of Ionic Liquid (e.g., [BMIM]BF4) or PEG-400 (polyethylene glycol) to act as a phase transfer catalyst and heat homogenizer.

  • Order of Addition: In Protocol A, adding Paraformaldehyde after the initial condensation (Step 2) prevents the polymerization of formaldehyde before it can react with the Betti base.

References

  • Synthesis and antimicrobial activity of naphtho-[1,2-e][1,3]oxazines linked benzimidazole. Source: Indian Journal of Chemistry - Section B (via NISCPR) URL:[Link] Relevance: Establishes the core thermal solvent-free protocol for the specific naphtho-benzimidazole fused system.

  • One-pot solvent-free synthesis of naphtho[1,2-e][1,3]oxazin-3-one/thione derivatives using a snail shell as a green and efficient catalyst. Source: Journal of Materials and Environmental Science URL:[Link] Relevance: Validates the use of bio-calcium (snail shell) and solvent-free conditions for naphtho-oxazine derivatives.

  • Microwave-assisted synthesis of novel [1,4] oxazine derivatives as potent anti-bacterial and antioxidant agents. Source: Arkivoc URL:[Link] Relevance: Provides parameters for microwave irradiation in oxazine synthesis.

  • A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. Source: MDPI (Catalysts) URL:[Link] Relevance: Comprehensive review of green catalysts and solvent-free methods for benzimidazole cores.

  • The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. Source: NIH / PubMed Central URL:[Link] Relevance: Confirms the efficiency of microwave neat synthesis for benzimidazole precursors.

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield in 10H-[1,4]Oxazino[4,3-a]benzimidazole Cyclization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Mechanism

The synthesis of 10H-[1,4]oxazino[4,3-a]benzimidazole is a critical workflow in the development of antimicrobial and anticancer pharmacophores. The pivotal step involves the formation of the morpholine-like ring fused to the benzimidazole core.

The most common yield-limiting factor is the competition between the desired intramolecular cyclization (


) and the undesired intermolecular oligomerization  (

). This guide addresses the specific kinetic and thermodynamic controls required to shift the reaction trajectory toward the monomeric tricyclic product.
The Reaction Pathway

The standard route involves the base-mediated cyclization of 1-(2-hydroxyethyl)-2-(chloromethyl)benzimidazole .

ReactionPathway Start Precursor: 1-(2-hydroxyethyl)- 2-(chloromethyl)benzimidazole Inter Intermediate: Alkoxide Species Start->Inter Base (NaH/K2CO3) Deprotonation Prod Target: 10H-[1,4]Oxazino [4,3-a]benzimidazole Inter->Prod Intramolecular SN2 (High Dilution) Side Side Product: Linear Oligomers/Dimers Inter->Side Intermolecular Attack (High Conc.)

Figure 1: Kinetic competition between cyclization and oligomerization. High dilution favors the green path.

Tier 1: Rapid Troubleshooting (FAQ)

Q1: My reaction mixture turns into a tarry, insoluble black solid. What happened? A: You likely experienced uncontrolled polymerization. The precursor contains both a nucleophile (alkoxide) and an electrophile (alkyl chloride). If the concentration is too high (>0.1 M), intermolecular attack dominates.

  • Fix: Reduce concentration to 0.01 M - 0.05 M .

Q2: I see a spot on TLC that corresponds to the hydrolyzed diol, not the product. A: Your solvent was "wet." The chloromethyl group is highly susceptible to hydrolysis by adventitious water, forming 1-(2-hydroxyethyl)-2-(hydroxymethyl)benzimidazole, which cannot cyclize under basic conditions.

  • Fix: Use anhydrous solvents (MeCN or DMF) stored over 4Å molecular sieves.

Q3: The reaction stalls at 50% conversion. A: The base might be too weak or the leaving group (Cl) is not labile enough at the chosen temperature.

  • Fix: Add a catalytic amount of KI (Potassium Iodide) to generate the more reactive alkyl iodide in situ (Finkelstein condition).

Tier 2: Deep Dive Optimization Guide

Solvent & Base Selection Matrix

The choice of solvent/base pair dictates the reaction mechanism (


 character) and the solubility of the intermediate.
SystemBaseSolventTempYield PotentialNotes
Mild

MeCN (Anhydrous)Reflux60-75%Slow reaction (12-24h). Good for sensitive substrates. Requires KI cat.[1]
Aggressive NaH (60%)DMF / THF0°C

RT
80-92%Fast (<2h). Risk of elimination side products if heated too fast.[2]
Phase Transfer 50% NaOHToluene + TBABReflux40-55%Not Recommended. Hydrolysis competes significantly with cyclization.
The "High Dilution" Protocol (Golden Standard)

To maximize yield, we must simulate "infinite dilution" to ensure the probability of the alkoxide tail finding its own chloromethyl head is higher than finding a neighbor's head.

Protocol:

  • Preparation: Dissolve 1 eq. of 1-(2-hydroxyethyl)-2-(chloromethyl)benzimidazole in minimal anhydrous DMF (Solution A).

  • Base Setup: Suspend 1.5 eq. of NaH (washed with hexane to remove oil) in a large volume of anhydrous THF/DMF (ratio 4:1) at 0°C. The volume should be calculated to achieve a final concentration of 0.02 M .

  • Addition: Add Solution A to the Base Setup dropwise over 1 hour using a syringe pump or addition funnel.

    • Why? This keeps the instantaneous concentration of the active alkoxide extremely low.

  • Completion: Allow to warm to Room Temperature (RT) and stir for 2 hours.

  • Quench: Carefully quench with saturated

    
     (cold).
    
Troubleshooting Logic Tree

Troubleshooting Start Issue: Low Yield (<50%) CheckTLC Check TLC/LCMS: What is the major impurity? Start->CheckTLC Impurity1 Impurity: Polar/Baseline Material (Polymer) CheckTLC->Impurity1 Impurity2 Impurity: Hydrolyzed Diol (M-Cl becomes M-OH) CheckTLC->Impurity2 Impurity3 Impurity: Starting Material (No Reaction) CheckTLC->Impurity3 Action1 Action: Increase Dilution (Target 0.01 M) Impurity1->Action1 Action2 Action: Dry Solvent/Reagents Use Molecular Sieves Impurity2->Action2 Action3 Action: Add KI (Catalyst) or Stronger Base (NaH) Impurity3->Action3

Figure 2: Decision matrix for diagnosing reaction failures based on impurity profiles.

Advanced Considerations: The "One-Pot" Alternative

If the isolation of the 1-(2-hydroxyethyl)-2-(chloromethyl)benzimidazole precursor is difficult due to stability, a One-Pot procedure starting from 2-chloromethylbenzimidazole is recommended.

Reaction:

  • 2-Chloromethylbenzimidazole + 2-Chloroethanol (excess)

    
     [Intermediate] 
    
    
    
    Cyclization.
    • Note: This route is often messier due to O-alkylation vs N-alkylation competition.

    • Better Alternative: Reaction of 1,2-phenylenediamine with epichlorohydrin or glycidol derivatives often provides a more direct entry to the tricyclic core [1].

Critical Insight: The [1,4]oxazino ring is a 6-membered ring. Ensure you are not confusing this with the [1,3]oxazolo (5-membered) system. The extra carbon in the bridge (from the chloromethyl group) is essential for the [1,4] system.

References

  • Mavrova, A. T., et al. (2002). "Synthesis and antimicrobial activity of some new 10H-[1,4]oxazino[4,3-a]benzimidazole derivatives." Il Farmaco.

    • Relevance: foundational paper describing the cyclization conditions and biological activity.
  • El-Masry, A. H., et al. (2000). "Synthesis and biological activity of some new benzimidazole derivatives." Molecules.

    • Relevance: Discusses the reactivity of 2-chloromethylbenzimidazole and yield optimiz
  • BenchChem Technical Support. (2025). "Troubleshooting Low Conversion Rates in Benzimidazole Synthesis." BenchChem Knowledge Base.

    • Relevance: General troubleshooting for benzimidazole ring closures.
  • Zhang, Z., et al. (2012). "An efficient synthesis of 10H-[1,4]oxazino[4,3-a]benzimidazoles." Tetrahedron Letters.

    • Relevance: Modern, optimized protocols for high-yield synthesis.

Sources

Overcoming solubility issues of oxazino-benzimidazoles in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Oxazino-Benzimidazole formulation and screening. Oxazino-benzimidazoles are highly valuable heterocyclic scaffolds in drug discovery, known for their diverse biological activities. However, their unique structural properties—combining a rigid, planar benzimidazole core with an amphiphilic oxazine ring—frequently lead to severe solubility bottlenecks in both neat dimethyl sulfoxide (DMSO) and downstream aqueous bioassays[1].

This guide is designed for researchers, scientists, and drug development professionals. It provides field-proven, causality-driven troubleshooting strategies to ensure accurate concentration control, prevent aggregation-induced false positives, and maintain scientific integrity throughout your screening cascade[2].

Section 1: Core Troubleshooting Guide & FAQs

Q1: Why does my oxazino-benzimidazole compound precipitate in 100% DMSO despite it being a "universal" solvent? The Causality: While DMSO is an excellent polar aprotic solvent, oxazino-benzimidazoles possess a highly planar aromatic core that promotes strong intermolecular


 stacking[1]. Furthermore, the nitrogen and oxygen heteroatoms in the oxazine ring can act as potent hydrogen bond donors/acceptors, forming a highly stable, tightly packed crystal lattice. When the lattice energy exceeds the solvation energy provided by DMSO, the compound resists dissolution, often forming gelatinous or intractable precipitates[3].
The Solution:  Do not rely solely on room-temperature vortexing. Implement a thermodynamic disruption step. Heating the stock to 37°C–50°C combined with in-well bath sonication provides the activation energy needed to break the lattice. If precipitation persists, the addition of a volatile co-solvent or a trace amount of acid/base (e.g., 0.1% formic acid if the molecule is basic) can protonate the amine, disrupting the crystal packing[3].

Q2: My compound is fully soluble in DMSO stock, but crashes out immediately upon dilution into aqueous assay buffers. How do I prevent this? The Causality: This is a classic "solvent shift" phenomenon. When a DMSO stock is introduced into an aqueous buffer, the DMSO rapidly diffuses into the bulk water. The hydrophobic benzimidazole core is suddenly exposed to a high-dielectric aqueous environment, leading to rapid hydrophobic collapse and nucleation before the compound can disperse[2]. The Solution: Avoid direct bolus addition of high-concentration DMSO stocks into water. Instead, use a step-down dilution strategy or formulate with co-solvents (e.g., PEG 400, Tween-80) prior to aqueous introduction. Acoustic liquid handling (e.g., Echo dispensers) can also be used to transfer nanoliter volumes directly into the assay plate, ensuring instantaneous dispersion and preventing localized supersaturation[2].

Q3: My bioassay results show erratic dose-response curves and non-saturating inhibition. Is this a solubility issue? The Causality: Yes. This is a hallmark of Pan-Assay Interference Compounds (PAINS)-like behavior driven by colloidal aggregation. At concentrations near or slightly above their thermodynamic solubility limit, oxazino-benzimidazoles form sub-micron colloidal aggregates. These aggregates can sequester the target protein, scatter light in optical readouts, or precipitate onto the microplate surface, leading to flawed structure-activity relationships (SAR) and inaccurate


 calculations[2].
The Solution:  Implement a self-validating solubility check using Dynamic Light Scattering (DLS) or kinetic nephelometry in the exact assay buffer. If aggregates are detected, you must lower the top screening concentration or introduce a complexing agent like Hydroxypropyl-

-Cyclodextrin (HP

CD) to shield the hydrophobic core[2][4].

Section 2: Visual Workflows and Mechanisms

Workflow 1: Tiered Solubility Rescue Strategy

The following decision tree outlines the logical progression for solubilizing recalcitrant oxazino-benzimidazoles, minimizing the risk of assay artifacts.

G Start 1. Initial State Oxazino-benzimidazole in 100% DMSO CheckSol 2. Visual & Nephelometry Check Is it fully dissolved? Start->CheckSol HeatSonicate 3. Thermal/Acoustic Rescue Heat (37°C) & Sonicate CheckSol->HeatSonicate No (Cloudy/Precipitate) Aqueous 5. Aqueous Dilution Transfer to Bioassay Buffer CheckSol->Aqueous Yes (Clear) HeatSonicate->CheckSol Re-evaluate AddAcidBase 4. Chemical Disruption Add 0.1% Formic Acid or PEG400 HeatSonicate->AddAcidBase If still insoluble AddAcidBase->CheckSol Re-evaluate CheckAgg 6. DLS/Nephelometry Check Colloidal Aggregation Present? Aqueous->CheckAgg Formulate 7. Formulation Rescue Add Tween-80 or Cyclodextrins CheckAgg->Formulate Yes (Aggregated) Proceed 8. Validated State Proceed to Biological Screening CheckAgg->Proceed No (Monomeric) Formulate->CheckAgg Re-evaluate

Caption: Decision tree for overcoming DMSO and aqueous solubility bottlenecks of oxazino-benzimidazoles.

Section 3: Quantitative Formulation Guidelines

When pure DMSO fails to maintain the compound in solution during aqueous dilution, co-solvents and surfactants must be employed. The table below summarizes the empirically validated concentration ranges for additives that effectively solvate the oxazino-benzimidazole scaffold without causing cellular toxicity in standard in vitro assays[4].

Additive / Co-SolventMechanism of SolubilizationMax Final Assay Conc. (In Vitro)Optimal Use Case for Oxazino-Benzimidazoles
DMSO Polar aprotic solvation

(v/v)
Primary stock solvent; limited by cellular toxicity.
PEG 400 Co-solvent; reduces dielectric constant

(v/v)
Prevents solvent-shift precipitation during intermediate dilutions.
Tween-80 (Polysorbate 80) Non-ionic surfactant; micelle formation

(v/v)
Shields the planar hydrophobic benzimidazole core from water.
HP

CD
Host-guest inclusion complexation

(w/v)
Encapsulates the aromatic system; excellent for highly lipophilic derivatives.
Formic Acid pH adjustment / Ionization

(v/v)
Protonates basic amine groups on the oxazine ring to break crystal lattices.

Section 4: Self-Validating Experimental Protocols

To ensure scientific integrity, every solubility protocol must be self-validating. The following methodologies incorporate built-in quality control steps to verify that the theoretical concentration matches the actual in-solution concentration[2][5].

Protocol A: Preparation and Validation of 10 mM DMSO Master Stocks

Objective: Achieve a true molecular solution in DMSO, free of micro-crystals.

  • Weighing & Addition: Accurately weigh the lyophilized oxazino-benzimidazole powder into a glass vial (avoid plastics to prevent non-specific binding of highly hydrophobic analogs). Add anhydrous, mass-spectrometry grade DMSO to achieve a theoretical 10 mM concentration.

  • Physical Disruption: Vortex vigorously for 60 seconds. Place the vial in a bath sonicator heated to 37°C for 15 minutes. Causality: Sonication provides cavitation energy to break up aggregates, while heat increases the kinetic energy of the solvent molecules.

  • Centrifugation (Self-Validation Step 1): Centrifuge the vial at 10,000 x g for 10 minutes at room temperature.

  • Visual Inspection: Examine the bottom of the vial against a dark background. If a pellet is visible, the compound is not fully soluble at 10 mM.

  • Quantification (Self-Validation Step 2): Carefully aspirate the supernatant. Dilute an aliquot 1:1000 in a solvent matching your LC-MS/HPLC mobile phase and quantify against a known standard curve. If the measured concentration is

    
     of the theoretical concentration, adjust the master stock concentration downward (e.g., to 5 mM or 1 mM)[2][5].
    
Protocol B: Step-Down Aqueous Dilution for Bioassays

Objective: Prevent hydrophobic collapse when transitioning from 100% DMSO to aqueous media.

  • Intermediate Dilution: Instead of diluting the 10 mM DMSO stock directly into the aqueous assay buffer, create an intermediate stock. Dilute the 10 mM stock 1:10 into a co-solvent mixture (e.g., 50% DMSO / 50% PEG 400).

  • Buffer Equilibration: Pre-warm the aqueous assay buffer to 37°C. Causality: Cold buffers drastically reduce the solubility limit and accelerate precipitation.

  • Slow Addition: While vortexing the warmed assay buffer, add the intermediate stock dropwise.

  • Nephelometric Validation: Transfer 100

    
     of the final assay solution to a clear-bottom microplate. Read the absorbance at 620 nm or use a dedicated nephelometer. An increase in light scattering compared to a vehicle control (buffer + equivalent DMSO/PEG) indicates colloidal aggregation[2]. If scattering is detected, add 0.05% Tween-80 to the assay buffer and repeat.
    

References

  • Defense Technical Information Center (DTIC). RESEARCH ON BENZIMIDAZOLE DERIVATIVES. DTIC.mil. Available at:[Link]

  • MedCrave Online. Solubility: a speed–breaker on the drug discovery highway. Medcraveonline.com. Available at: [Link]

  • MDPI. DMSO Solubility Assessment for Fragment-Based Screening. MDPI.com. Available at: [Link]

  • Veranova. Improving solubility and accelerating drug development. Veranova.com. Available at: [Link]

Sources

Minimizing side reactions during benzimidazole-oxazine fusion

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of benzimidazole-oxazine fused ring systems. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this valuable heterocyclic scaffold. Here, we will delve into the common challenges and side reactions encountered during the synthesis of these molecules and provide practical, field-tested solutions to overcome them. Our approach is grounded in mechanistic understanding to empower you to not just follow protocols, but to troubleshoot and optimize your reactions effectively.

Troubleshooting Guide: Common Issues and Solutions

The synthesis of benzimidazole-oxazine fused systems can be broadly approached via two main strategies, each with its own set of potential side reactions:

  • Two-step Synthesis: Formation of a substituted benzimidazole followed by annulation of the oxazine ring.

  • One-pot or Convergent Synthesis: Concurrent formation of both the benzimidazole and oxazine rings or cyclization of a precursor already containing the core of both rings.

We will address the potential pitfalls in both approaches.

Part 1: Side Reactions in the Initial Benzimidazole Synthesis

The most common route to benzimidazoles is the condensation of an o-phenylenediamine with an aldehyde or a carboxylic acid. While seemingly straightforward, several side reactions can diminish your yield and complicate purification.

Q1: I am observing a significant amount of a 1,2-disubstituted benzimidazole byproduct when I only want the 2-substituted product. How can I improve the selectivity?

A1: This is a very common issue, especially when using aldehydes as the carbon source. The initially formed 2-substituted benzimidazole still has a reactive N-H proton, which can be alkylated or arylated by another molecule of the aldehyde.

  • Mechanistic Insight: The formation of the 1,2-disubstituted product is often favored under conditions that promote the formation of an imine from the second amine of the diamine and the aldehyde, which then acts as an alkylating agent.

  • Solutions:

    • Control Stoichiometry: Use a strict 1:1 molar ratio of the o--phenylenediamine and the aldehyde. Even a slight excess of the aldehyde can lead to the formation of the 1,2-disubstituted product.

    • Reaction Conditions:

      • Lower temperatures can favor the desired mono-condensation product by reducing the rate of the second N-alkylation step.

      • The choice of catalyst is crucial. For instance, using Er(OTf)3 as a catalyst in water at low temperatures (1 °C) can selectively yield the 2-substituted benzimidazole, whereas at higher temperatures, the 1,2-disubstituted product is favored.[1]

    • Use of Carboxylic Acids: Condensing the o-phenylenediamine with a carboxylic acid instead of an aldehyde (Phillips method) completely avoids this side reaction as there is no in situ generation of an alkylating agent. This often requires harsher conditions, such as heating in the presence of a strong acid like HCl or polyphosphoric acid.[2][3]

Q2: My reaction mixture is a complex mess, and I suspect the formation of bis-dihydrobenzimidazoles. What causes this and how can I prevent it?

A2: The direct condensation of o-phenylenediamine with an aldehyde can indeed lead to a complex mixture of products, including the desired benzimidazole, the 1,2-disubstituted benzimidazole, and bis-dihydrobenzimidazoles.

  • Mechanistic Insight: This complex mixture arises from the multiple reactive sites and the potential for various condensation and cyclization pathways to occur simultaneously.

  • Solutions:

    • Oxidative Conditions: The formation of the aromatic benzimidazole from the initial cyclized intermediate is an oxidation step. Ensuring the presence of a suitable oxidant can drive the reaction towards the desired product and prevent the accumulation of dihydro intermediates. Air can act as an oxidant, but the reaction can be slow and incomplete. The use of a mild oxidant can be beneficial.

    • Catalyst Systems: The use of transition metal catalysts, such as those based on copper(II) or lead(IV), can promote the oxidative cyclization and improve the selectivity for the benzimidazole product.[4]

Part 2: Minimizing Side Reactions During Oxazine Ring Annulation

The formation of the oxazine ring onto the benzimidazole core is where very specific side reactions can occur, depending on the chosen synthetic route.

Q3: I am attempting to synthesize a[5][6]oxazino[4,3-a]benzimidazole from a 2-(morpholin-4-yl)aniline via oxidative cyclization, but I am seeing a significant amount of a nitro-substituted byproduct and low yield of the desired product.

A3: This is a known side reaction in this specific synthesis. The oxidative conditions required for the cyclization can also lead to the oxidation of the starting material or intermediates.

  • Mechanistic Insight: In the synthesis of 3,4-dihydro-1H-[5][6]oxazino[4,3-a]benzimidazole from 2-(morpholin-4-yl)aniline using an oxidant like Oxone, the reaction proceeds through a nitroso intermediate. This intermediate can then cyclize to the desired product. However, this nitroso intermediate is also susceptible to further oxidation to the corresponding nitro compound, 4-(2-nitrophenyl)morpholine, especially if the cyclization step is slow.[2]

  • Solutions:

    • Choice of Oxidant: While strong oxidants are needed, their reactivity must be controlled. Oxone at room temperature is reported to give good yields.[2] Experimenting with other oxidants like hydrogen peroxide in the presence of a catalytic amount of HI may offer better control.

    • Reaction Time and Temperature: Monitor the reaction closely by TLC. As soon as the starting material is consumed, work up the reaction to prevent over-oxidation of the product or intermediates. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can also help to minimize this side reaction.

Q4: I am trying to perform an intramolecular cyclization of a 1-(3-hydroxypropyl)-2H-benzimidazol-2-one to form a 3,4-dihydro-2H-[2][5]oxazino[3,2-a]benzimidazole, but the reaction is not proceeding to completion, and I am isolating my starting material.

A4: This type of intramolecular cyclization, which is essentially a dehydration reaction to form the oxazine ring, often requires specific conditions to proceed efficiently.

  • Mechanistic Insight: The reaction involves the nucleophilic attack of the hydroxyl group onto the benzimidazole ring, likely at the C2 position, followed by the elimination of water. This process is often facilitated by a base to deprotonate the alcohol, making it a better nucleophile, and may require heat to drive the dehydration.

  • Solutions:

    • Base and Solvent: The use of a strong base in an anhydrous solvent is typically required. For example, using sodium ethoxide in absolute ethanol and refluxing the mixture can drive the reaction to completion.

    • Dehydrating Conditions: If a base-mediated approach is not effective, consider using dehydrating agents. However, care must be taken to choose a reagent that is compatible with the functional groups in your molecule.

Frequently Asked Questions (FAQs)

Q: What is the best general strategy to improve the yield and purity of my benzimidazole-oxazine product?

A: There is no single "best" strategy, as the optimal conditions will depend on your specific target molecule. However, a general principle is to ensure that each step of your synthesis is as clean and high-yielding as possible. For a two-step synthesis, this means first optimizing the synthesis of your substituted benzimidazole intermediate. Purify it to a high degree before proceeding to the oxazine ring formation. This will prevent carrying over impurities that could interfere with the second step. For one-pot syntheses, careful control of reaction conditions (temperature, stoichiometry, catalyst, and reaction time) is paramount.

Q: Are there any specific purification techniques that are particularly effective for benzimidazole-oxazine derivatives?

A: Standard purification techniques such as recrystallization and column chromatography are generally effective. Due to the presence of multiple nitrogen atoms, these compounds can sometimes be purified by acid-base extraction if they are stable to these conditions. For stubborn impurities, preparative HPLC may be necessary.

Q: Can I use microwave irradiation to accelerate my benzimidazole-oxazine fusion reactions?

A: Yes, microwave-assisted synthesis can be a very effective technique for both the formation of the benzimidazole ring and subsequent cyclization reactions. It can significantly reduce reaction times and often leads to higher yields and cleaner reaction profiles. However, it is important to optimize the reaction conditions specifically for the microwave reactor, as direct translation from conventional heating is not always successful.

Experimental Protocols

Protocol 1: Synthesis of 2-Substituted Benzimidazole

This protocol is a general method for the synthesis of 2-substituted benzimidazoles from o-phenylenediamine and an aldehyde, with measures to minimize the formation of the 1,2-disubstituted byproduct.

  • To a solution of o-phenylenediamine (1.0 eq) in a suitable solvent (e.g., ethanol, DMF), add the aldehyde (1.0 eq).

  • Add a catalyst if required (e.g., a catalytic amount of an acid like p-toluenesulfonic acid).

  • Stir the reaction mixture at a controlled temperature (e.g., room temperature to 80 °C) and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid and wash with a small amount of cold solvent.

  • If no precipitate forms, pour the reaction mixture into cold water, which should induce precipitation of the product.

  • Filter the product, wash with water, and dry.

  • Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure 2-substituted benzimidazole.

ParameterRecommended ConditionRationale
Stoichiometry Aldehyde:Diamine = 1:1Minimizes 1,2-disubstitution.
Temperature Room Temperature to 80 °CBalances reaction rate and side reactions.
Solvent Ethanol, DMFGood solubility for reactants.
Catalyst p-TsOH (catalytic)Facilitates imine formation and cyclization.

Visualizations

Reaction Pathways

Reactants o-Phenylenediamine + Aldehyde Intermediate Schiff Base Intermediate Reactants->Intermediate Condensation DesiredProduct 2-Substituted Benzimidazole Intermediate->DesiredProduct Cyclization + Oxidation SideProduct1 1,2-Disubstituted Benzimidazole DesiredProduct->SideProduct1 Further reaction with Aldehyde

Caption: Main vs. Side Reaction in Benzimidazole Synthesis.

Troubleshooting Workflow

Start Low Yield or Impure Product in Benzimidazole-Oxazine Fusion CheckStep1 Analyze Benzimidazole Intermediate Purity Start->CheckStep1 Problem1 Impure Intermediate CheckStep1->Problem1 Purity < 95% CheckStep2 Review Oxazine Annulation Conditions CheckStep1->CheckStep2 Purity > 95% Solution1 Re-purify Intermediate (Recrystallization, Chromatography) Problem1->Solution1 Solution1->CheckStep1 Problem2 Side Reactions in Annulation (e.g., Oxidation, Incomplete Cyclization) CheckStep2->Problem2 Solution2a Optimize Oxidant/Catalyst Problem2->Solution2a Solution2b Adjust Temperature and Reaction Time Problem2->Solution2b Solution2c Change Solvent or Base Problem2->Solution2c End Optimized Synthesis Solution2a->End Solution2b->End Solution2c->End

Caption: A logical workflow for troubleshooting synthesis problems.

References

  • The synthesis of fluoroalkylated benzimidazole‐fused benzoxazines. ResearchGate. [Link]

  • Synthesis, Spectroscopic, X-ray Diffraction and DFT Studies of Novel Benzimidazole Fused-1,4-Oxazepines. PubMed Central (PMC). [Link]

  • Advances in the Synthesis of Ring-Fused Benzimidazoles and Imidazobenzimidazoles. MDPI. [Link]

  • Parallel solid-phase synthesis of 2-imino-4-oxo-1,3,5-triazino[1,2-a]benzimidazoles via tandem aza-Wittig/heterocumulene-mediated annulation reaction. PubMed. [Link]

  • SYNTHETIC APPROACHES FOR BENZIMIDAZOLES, QUINOXALINES AND BENZO[3][5]DIAZEPINES Magd. LOCKSS. [Link]

  • synthesis, reactions, and pharmacological applications of 2-aminobenzimidazoles: an update. ResearchGate. [Link]

  • Acid-base equilibrium studies of 2-(aminomethyl)benzimidazole in aqueous solution. SciELO. [Link]

  • Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. PubMed Central (PMC). [Link]

  • Mixed-Ligand Complexes of 2-(Aminomethyl)benzimidazole Palladium(II) with Various Biologically Relevant Ligands. ResearchGate. [Link]

  • Synthesis of 3,4-dihydro-2H-[2][5]oxazino[3,2-a]benzimidazole. PrepChem.com. [Link]

  • Synthesis and characterization of novel mixed complexes derived from 2-aminomethylbenzimidazole and 2-(1H-Benzimidazol-2-yl) aniline and theoretical prediction of toxicity. ResearchGate. [Link]

  • Pictet–Spengler reaction. Wikipedia. [Link]

  • Synthesis of benzimidazoles bearing oxadiazole nucleus as anticancer agents. PubMed. [Link]

  • Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. PubMed Central (PMC). [Link]

  • Newly designed 2-(aminomethyl)benzimidazole derivatives as possible tyrosine kinase inhibitors: synthesis, characterization. Chemical Review and Letters. [Link]

  • Iodine(III)-Catalyzed Oxidative Cyclization of Aryl Amines to Construct Benzimidazoles. ChemRxiv. [Link]

  • The Pictet-Spengler Reaction Updates Its Habits. MDPI. [Link]

  • Ultrasound-assisted one-pot cyclization for the synthesis of 2-substituted benzimidazole derivatives: A rapid access via NaOH/I2 as an efficient oxidant system. AccScience Publishing. [Link]

  • The mechanism of the Pictet–Spengler reaction. ResearchGate. [Link]

  • Regioselective, unconventional Pictet-Spengler cyclization strategy toward the synthesis of benzimidazole-linked imidazoquinoxalines on a soluble polymer support. PubMed. [Link]

  • Synthesis of benzimidazoles by potassium tert-butoxide-promoted intermolecular cyclization reaction of 2-iodoanilines with nitriles. Royal Society of Chemistry. [Link]

  • Synthesis of Some New Benzimidazole Derivatives of Pharmaceutical Interest. ResearchGate. [Link]

  • Oxidative Cyclization Approach to Benzimidazole Libraries. PubMed. [Link]

  • Pictet-Spengler Reaction. J&K Scientific LLC. [Link]

  • Note A green synthesis of benzimidazoles. Indian Academy of Sciences. [Link]

Sources

Optimizing reaction temperature for oxazino-benzimidazole synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Oxazino-Benzimidazole Synthesis Optimization

Executive Summary: The Thermodynamics of Fusion

The synthesis of oxazino-benzimidazoles—specifically the [1,3]oxazino[3,4-a]benzimidazole scaffold—presents a unique thermodynamic challenge. This reaction typically involves a Mannich-type condensation or a cyclization of 2-substituted benzimidazoles with electrophiles (e.g., formaldehyde, alkenes, or alkynes).

The Core Conflict:

  • Kinetic Control (Low Temp): Required to stabilize the volatile electrophiles (like formaldehyde) and prevent the polymerization of intermediates.

  • Thermodynamic Control (High Temp): Required to overcome the energy barrier for the final ring closure (dehydration/cyclization) and ensure reversibility of non-productive intermediates.

This guide provides a troubleshooting framework to navigate this temperature-dependent landscape.

Standardized Protocol: The "Stepwise Thermal Ramp"

Do not use a static temperature for the entire reaction. Field data suggests a biphasic thermal profile yields the highest purity.

Model Reaction: Condensation of Benzimidazole (1) + Formaldehyde (2) + Alkene/Alkyne (3).

PhaseTemperatureDurationObjectiveChemical Rationale
I. Induction 0°C – 25°C 30-60 minSpecies generationFacilitates the formation of the N-hydroxymethyl benzimidazole intermediate without vaporizing formaldehyde.
II. Cyclization 60°C – 80°C 4-12 hrsRing ClosureDrives the 6-endo-dig or 6-exo-trig cyclization; promotes water removal (entropy driven).
III. Aging RT 2-4 hrsPrecipitationAllows crystal lattice formation; prevents trapping of impurities in the solid matrix.

Troubleshooting & FAQs

Category A: Yield & Conversion Issues

Q1: I am observing low yields (<40%) with significant recovery of starting benzimidazole. I am running the reaction at reflux (80°C+) from the start.

  • Diagnosis: "Thermal Ejection" of Electrophile.

  • Root Cause: When using paraformaldehyde or formalin, immediate high temperatures cause the formaldehyde to vaporize or polymerize (paraformaldehyde repolymerization) before it can react with the benzimidazole nitrogen.

  • Corrective Action: Implement Phase I (Induction) . Stir the benzimidazole and formaldehyde/paraformaldehyde at room temperature (or 40°C) for 1 hour before adding the third component or raising the temperature. This "locks" the formaldehyde as the N-hydroxymethyl intermediate.

Q2: My reaction mixture turns into a dark, intractable tar/polymer. What is happening?

  • Diagnosis: Uncontrolled Polymerization.

  • Root Cause: Excessive temperature (>100°C) or lack of solvent control. Oxazino-derivatives are prone to ring-opening polymerization or oxidative degradation at high temperatures in the presence of oxygen.

  • Corrective Action:

    • Reduce Temp: Cap the maximum temperature at 80°C.

    • Switch Solvent: Move from high-boiling solvents (DMF/DMSO) to ethanol or acetonitrile. These solvents allow for "reflux limiting"—physically preventing the reaction from exceeding the solvent's boiling point (78°C for EtOH).

Category B: Selectivity & Purity[1]

Q3: I am isolating the "open" intermediate (N-hydroxymethyl) rather than the cyclized oxazine ring.

  • Diagnosis: Kinetic Trapping.

  • Root Cause: The reaction temperature in Phase II was insufficient to cross the activation energy barrier for the final dehydration/cyclization step.

  • Corrective Action:

    • Increase Phase II Temp: If running at 50°C, increase to 70-80°C.

    • Add Dehydrating Agent: If temperature cannot be increased (substrate sensitivity), add a Lewis Acid catalyst (e.g.,

      
       or 
      
      
      
      ) or molecular sieves to lower the energy barrier for water elimination [1].

Q4: How does Microwave-Assisted Synthesis (MW) change the temperature requirements?

  • Insight: MW heating is not just "faster heating." It creates localized superheating (hot spots) that can accelerate the polar transition states of the Mannich reaction.

  • Protocol Adjustment:

    • Temp: Set target to 100°C-120°C (higher than conventional).

    • Time: Drastically reduce to 5-15 minutes.

    • Warning: Use a sealed vessel to prevent formaldehyde loss. The pressure build-up actually aids the reaction by keeping the volatile electrophile in the liquid phase [2].

Visualizing the Reaction Pathway

The following diagram illustrates the critical temperature-dependent branch points in the synthesis of [1,3]oxazino[3,4-a]benzimidazole.

OxazinoSynthesis Start Benzimidazole + HCHO + R-H Intermed Intermediate: N-Hydroxymethyl Benzimidazole Start->Intermed Low Initial Temp (20-40°C) Loss FAILURE: HCHO Evaporation / Polymerization Start->Loss High Initial Temp (>60°C) Product Target: [1,3]Oxazino[3,4-a]benzimidazole Intermed->Product High Secondary Temp (Reflux 80°C) + Acid Cat. OpenChain FAILURE: Stalled Open Intermediate Intermed->OpenChain Temp Too Low (<50°C) OpenChain->Product Re-heating (Rescue)

Caption: Temperature-dependent reaction divergence. Initial high heat leads to irreversible reagent loss, while insufficient secondary heat results in kinetic trapping of the intermediate.

Mechanistic Data & Solvent Effects[2][3][4][5][6][7]

The choice of solvent dictates the maximum achievable temperature (reflux) and the solubility of the intermediate.

SolventBoiling Point (Max T)SuitabilityNotes
Ethanol 78°CHigh Ideal for "Reflux Limiting" strategy. Product often precipitates upon cooling (Green Chemistry) [3].
Acetonitrile 82°CMedium Good for polar intermediates, but may require chromatography for isolation.
DMF 153°CLow Hard to remove. High boiling point risks tarring/degradation if T is not strictly controlled.
Water 100°CHigh (Specialized) Requires surfactant or specialized catalysts (e.g.,

) for "on-water" synthesis [4].

References

  • BenchChem Technical Support. (2025).[1][2][3][4] Optimizing Benzimidazole Derivative Synthesis: Catalyst and Solvent Effects. BenchChem.[2][3][4] Link

  • Dubey, R., & Moorthy, N. (2007).[5] Microwave-assisted synthesis of benzimidazole derivatives: Yield and Time Optimization. Chem. Pharm.[5] Bull, 55, 115-117.[5] Link

  • Bahrami, K., et al. (2007).[5] One-pot synthesis of benzimidazoles in acetonitrile at room temperature. Synthesis, 417-427.[5] Link

  • Laha, J. K., et al. (2022).[5] Synthesis of benzo-fused N-heterocycles via intramolecular Michael addition.[5] J. Org.[5][6] Chem., 87, 2315-2323.[5] Link

Sources

Technical Support: Recrystallization of 10H-[1,4]Oxazino[4,3-a]benzimidazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

Compound: 10H-[1,4]Oxazino[4,3-a]benzimidazole Class: Tricyclic fused benzimidazole derivative. Physical Nature: Typically a planar, heteroaromatic system.[1] Depending on the degree of saturation (e.g., 3,4-dihydro-), these compounds can exhibit significant


-

stacking, leading to low solubility in non-polar solvents and a tendency to "oil out" if impurities disrupt crystal lattice formation.[1]

Critical Purification Goal: Removal of oxidative byproducts (often colored) and unreacted starting materials (e.g., 2-(morpholin-4-yl)aniline or related precursors) while maximizing recovery yield.

Solvent Selection Guide

The following table categorizes solvents based on experimental success with [1,4]oxazino[4,3-a]benzimidazole and structurally related thiazino-/triazino-benzimidazoles.

Solvent SystemRoleSuitabilityNotes
Ethanol (95% or Abs.) PrimaryHigh The "Gold Standard" for this class. Good solubility at boiling; poor at

.
Ethanol / Water Binary PairHigh Ideal for inducing precipitation in derivatives with higher organic solubility. Typical ratio: 4:1 to 1:1.
DMF (Dimethylformamide) PrimaryMedium Use only if the compound is insoluble in boiling ethanol. Requires high heat (

) to dissolve.
DMF / Water Binary PairMedium Used for "crash crystallization." Dissolve in min. DMF, add water until turbid.[1]
Acetonitrile PrimaryLow/Med Good for intermediate polarity, but often leads to lower recovery yields due to higher cold solubility.[1]
Ethyl Acetate Anti-solventLow Often too non-polar to dissolve the fused ring system effectively; useful as a wash solvent.
Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a separate liquid phase) instead of crystallizing. How do I fix this?

  • Cause: This typically happens when the solution is too concentrated, the cooling is too rapid, or the solvent boiling point is higher than the melting point of the solvated product (impurities depress the melting point).[1]

  • Solution:

    • Re-heat the mixture until clear.

    • Add more solvent (dilute by 10-20%) to lower the saturation temperature.

    • Seed the solution: Add a tiny crystal of pure product at a temperature just below the boiling point.

    • Slow Cool: Wrap the flask in foil or a towel to allow it to cool to room temperature over 2-3 hours. Do not place directly in an ice bath.

Q2: The crystals are colored (yellow/orange), but the pure compound should be off-white. How do I remove the color?

  • Cause: Oxidative impurities (N-oxides or nitroso intermediates) are common in benzimidazole synthesis.

  • Solution: Perform a Hot Filtration with Activated Carbon .

    • Dissolve the crude solid in boiling Ethanol (or chosen solvent).

    • Add activated carbon (approx. 5-10 wt% of crude mass). Caution: Add carefully to avoid boil-over.

    • Stir at reflux for 10-15 minutes.

    • Filter while hot through a Celite pad or high-retention filter paper.

    • Allow the clear filtrate to crystallize.

Q3: I have low recovery yield (<50%). Is the product decomposing?

  • Cause: Likely high solubility in the cold mother liquor, not decomposition.[1]

  • Solution:

    • Cool Lower: Place the flask in a freezer (

      
      ) after room temperature cooling.
      
    • Anti-solvent Addition: If using Ethanol, add cold Water dropwise to the mother liquor until turbidity persists, then cool again.[1]

    • Second Crop: Evaporate the mother liquor to half volume and repeat crystallization (note: this crop will be less pure).

Detailed Experimental Protocol

Standard Procedure: Ethanol/Water Recrystallization [2]

  • Preparation: Place crude 10H-[1,4]Oxazino[4,3-a]benzimidazole in a round-bottom flask equipped with a magnetic stir bar and reflux condenser.

  • Dissolution: Add Ethanol (approx. 5-10 mL per gram of solid). Heat the mixture to reflux (boiling).

    • Checkpoint: If solid remains, add more Ethanol in small portions (1-2 mL) until fully dissolved. If insolubles persist after significant solvent addition, they are likely inorganic salts—filter them off while hot.[1]

  • Decolorization (Optional): If the solution is dark, add activated charcoal (see Q2 above) and filter hot.

  • Crystallization: Remove the heat source.

    • Optimization: If the solution is very dilute, concentrate it by rotary evaporation until the first signs of turbidity appear, then reheat to clarify.[1]

    • Anti-solvent: If using pure ethanol, you may add warm Water dropwise until a faint cloudiness persists, then add one drop of Ethanol to clear it.[1]

  • Cooling: Allow the flask to cool to room temperature undisturbed (approx. 1-2 hours). Then, place in an ice-water bath (

    
    ) for 1 hour to maximize yield.
    
  • Isolation: Filter the crystals using vacuum filtration (Buchner funnel).

  • Washing: Wash the filter cake with a small amount of cold Ethanol/Water (1:1) or cold Diethyl Ether (to remove surface solvent).

  • Drying: Dry the solid in a vacuum oven at

    
     for 4-6 hours.
    
Decision Logic for Purification

The following diagram illustrates the decision process for selecting the correct purification path based on crude material behavior.

G Start Crude 10H-[1,4]Oxazino [4,3-a]benzimidazole SolubilityCheck Check Solubility in Boiling Ethanol Start->SolubilityCheck Soluble Fully Soluble SolubilityCheck->Soluble Yes Insoluble Insoluble / Particulates SolubilityCheck->Insoluble No Cooling Slow Cooling (RT -> 0°C) Soluble->Cooling FilterHot Hot Filtration (Remove Salts/Carbon) Insoluble->FilterHot Remove Solids FilterHot->Cooling CrystalsForm Crystals Form? Cooling->CrystalsForm YesCrystals Filter & Dry CrystalsForm->YesCrystals Yes NoCrystals No Crystals / Oil CrystalsForm->NoCrystals No Troubleshoot Add Water (Anti-solvent) or Seed Crystal NoCrystals->Troubleshoot SwitchSolvent Switch to DMF/Water System NoCrystals->SwitchSolvent Fails Repeatedly Troubleshoot->CrystalsForm Retry

Figure 1: Decision matrix for solvent selection and troubleshooting during the recrystallization of benzimidazole derivatives.

References
  • Synthesis of [1,4]oxazino[4,3-a]benzimidazole

    • Source: "Advances in the Synthesis of Ring-Fused Benzimidazoles and Imidazobenzimidazoles." Molecules, 2021.[1][3]

    • Relevance: Describes the oxidative cyclization using Oxone and the form
  • General Benzimidazole Recrystallization (Ethanol Protocol)

    • Source: "The Synthesis of Benzimidazole Derivatives: A Comprehensive Technical Guide." BenchChem.[2]

    • Relevance: Confirms Ethanol and Ethanol/Water as the standard solvent systems for benzimidazole purific
  • Crystal Structure & Solvent Interactions

    • Source: "Reaction of benzazole derivatives with dimethyl acetylenedicarboxylate. Crystal and molecular structures of [1,4]thiazino[4,3-a]benzimidazole derivatives." Journal of the Chemical Society, Perkin Transactions 1, 1979.[1][4]

    • Relevance: Provides crystallographic evidence of fused benzimidazoles crystallizing from DMF and Ethanol, validating these solvent choices for the specific tricyclic scaffold.
    • [4]

Sources

Validation & Comparative

Comparative Structural Analysis: X-ray Crystallography of 10H-[1,4]Oxazino[4,3-a]benzimidazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

10H-[1,4]Oxazino[4,3-a]benzimidazole represents a critical tricyclic scaffold in medicinal chemistry, offering a rigidified alternative to flexible N-substituted benzimidazoles. While Nuclear Magnetic Resonance (NMR) is the standard for solution-state characterization, it frequently fails to resolve the specific static conformation of the fused oxazine ring—specifically its "puckering" parameters—due to rapid conformational flipping in solution.

This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against NMR and Density Functional Theory (DFT), demonstrating why SC-XRD is the non-negotiable gold standard for defining the stereoelectronic properties of this pharmacophore.

Part 1: The Comparative Landscape

Why X-ray Wins for Fused Heterocycles

The core challenge with the [1,4]oxazino[4,3-a]benzimidazole system is the flexibility of the non-aromatic oxazine ring fused to the rigid benzimidazole plane.

Feature1H/13C NMR (Solution) DFT (Computational) SC-XRD (Solid State)
Ring Conformation Ambiguous. Often shows time-averaged signals, obscuring the specific "envelope" or "half-chair" pucker.Predictive. Calculates the Global Minimum energy state but ignores crystal packing forces.Definitive. Captures the frozen conformation, including precise torsion angles and ring puckering.
Intermolecular Interactions Invisible. Cannot detect

stacking or lattice-stabilizing H-bonds.
Theoretical. Requires complex periodic boundary condition calculations.Direct Observation. Maps the exact hydrogen bonding network and

-stacking distances (3.4–3.8 Å).
Stereochemistry Relative. NOESY can suggest proximity but struggles with fused rigid systems.N/A. Absolute. Can determine absolute configuration (Flack parameter) if chiral centers exist.

Part 2: Experimental Protocol (Self-Validating System)

Synthesis & Crystallization Workflow

Context: The synthesis typically involves the condensation of 2-chloromethylbenzimidazole with 2-aminoethanol, followed by cyclization. The critical step for X-ray analysis is obtaining a single crystal suitable for diffraction.

Protocol:

  • Solvent Selection: Dissolve 50 mg of the purified compound in hot Ethanol (EtOH) or Acetonitrile (MeCN) . Avoid DMSO (high boiling point makes evaporation difficult).

  • Seeding: If an amorphous precipitate forms, filter it. Redissolve in a 1:1 mixture of EtOH/DMF.

  • Slow Evaporation: Place the vial in a vibration-free environment at 298 K. Cover with Parafilm and poke 3–5 small holes.

  • Validation: Crystals should appear within 48–72 hours as colorless blocks or prisms.

    • Check: Under a polarizing microscope, the crystal must extinguish light sharply (indicating singularity, not twinning).

Data Collection & Refinement
  • Source: Mo-K

    
     (
    
    
    
    Å) is preferred over Cu-K
    
    
    to minimize absorption, as the molecule lacks heavy atoms.
  • Temperature: Collect at 100 K (cryogenic) to reduce thermal vibration (ellipsoids) and improve resolution at high angles.

  • Refinement Strategy:

    • Solve using Direct Methods (SHELXT) .

    • Refine against

      
       using SHELXL .
      
    • Validation Metric: Target an

      
       value 
      
      
      
      (5%) and Goodness of Fit (GoF) near 1.0.
Visualization of the Workflow

ExperimentalWorkflow Synth Synthesis (Cyclization) Cryst Crystallization (Slow Evap. EtOH/DMF) Synth->Cryst Check Polarizing Microscope (Singularity Check) Cryst->Check Diffraction X-ray Diffraction (Mo-Kα, 100K) Check->Diffraction Sharp Extinction Fail Twinning/Amorphous Check->Fail Dark/Fractured Solve Structure Solution (SHELXT/SHELXL) Diffraction->Solve Fail->Cryst Recrystallize

Figure 1: Decision matrix for the crystallographic characterization of benzimidazole derivatives.

Part 3: Structural Data Analysis

Crystal Data & Refinement Statistics

The following data represents the typical crystallographic signature for this class of tricyclic benzimidazoles (based on analogous thiazino/oxazepino structures).

ParameterValue / DescriptionSignificance
Crystal System MonoclinicMost common for planar/semi-planar heterocycles.
Space Group

Centrosymmetric; indicates racemic packing (if chiral) or high symmetry.
Unit Cell (

)

Å,

Å,

Å
Short axes facilitate

-stacking columns.
Beta Angle (

)

Typical monoclinic tilt.
Z 4Four molecules per unit cell (standard for

).
Molecular Geometry: The "Puckering" Problem

This is the core insight provided by X-ray analysis. The benzimidazole unit (N1-C2-N3-C3a-C7a) is essentially planar (RMS deviation < 0.02 Å). However, the fused oxazine ring is not planar.

  • Bond Lengths:

    • C-N (Fusion):

      
       Å (Partial double bond character due to resonance).
      
    • C-O (Ether):

      
       Å (Typical single bond).
      
  • Conformation: The oxazine ring typically adopts a Half-Chair or Envelope conformation.

    • Cremer-Pople Parameters: X-ray allows calculation of

      
       (amplitude) and 
      
      
      
      (phase) to quantitatively define this pucker. NMR cannot provide this resolution.
Supramolecular Architecture

The stability of the solid form (crucial for drug formulation) is dictated by packing:

  • 
     Stacking:  Observed between the benzene rings of adjacent benzimidazole units. Typical centroid-to-centroid distance: 3.6–3.8 Å .
    
  • Weak Hydrogen Bonds: C-H...O interactions often link molecules into infinite chains along the b-axis.

Interaction Logic Diagram

InteractionMap cluster_lattice Crystal Lattice Stabilization MolA Molecule A (Benzimidazole Core) MolB Molecule B (Inverted Symmetry) MolA->MolB π-π Stacking (3.6 Å) MolC Molecule C (Translation) MolA->MolC C-H...O Bond (2.5 Å)

Figure 2: Supramolecular assembly showing the competition between stacking and hydrogen bonding.

Part 4: Pharmacological Implications

Why does this structural data matter for drug development?

  • Receptor Binding: The "pucker" of the oxazine ring determines how the molecule fits into a protein binding pocket. A planar assumption (from simple 2D drawings) would lead to incorrect docking scores.

  • Solubility: The density of the crystal packing (calculated from the unit cell Volume

    
     and 
    
    
    
    ) correlates inversely with dissolution rate. Tighter
    
    
    -stacking often requires salt formation to improve bioavailability.

References

  • Almansour, A. I., et al. (2016). "Synthesis, Spectroscopic, X-ray Diffraction and DFT Studies of Novel Benzimidazole Fused-1,4-Oxazepines." Molecules, 21(6), 731. Link

  • Davidson, A., et al. (1979).[1] "Reaction of benzazole derivatives with dimethyl acetylenedicarboxylate. Crystal and molecular structures of [1,4]thiazino[4,3-a]benzimidazole derivatives." Journal of the Chemical Society, Perkin Transactions 1, 1239-1245.[1] Link

  • Thiruvalluvar, A., et al. (2019).[2] "X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives." IntechOpen. Link

  • Gueddar, H., et al. (2015).[3] "Crystal structure of 1-[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]-2-(thiazol-4-yl)-1H-benzimidazole." Acta Crystallographica Section E, 71(12), 1478–1480. Link

Sources

Comparing bioactivity of oxazino-benzimidazoles vs standard benzimidazoles

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for researchers, scientists, and drug development professionals evaluating the structural evolution and therapeutic efficacy of benzimidazole scaffolds.

Introduction: The Evolution of the Benzimidazole Pharmacophore

Benzimidazole is a highly privileged heterocyclic pharmacophore in medicinal chemistry. Standard benzimidazoles (e.g., albendazole, mebendazole, omeprazole) have long been utilized as anthelmintic agents and proton pump inhibitors. However, the demand for targeted, highly selective anticancer therapeutics has driven the structural evolution of this scaffold into ring-fused benzimidazoles , specifically oxazino[4,3-a]benzimidazoles [2].

By fusing an oxazine moiety to the benzimidazole framework, medicinal chemists have created a tricyclic architecture that fundamentally alters the molecule's physicochemical properties, 3D conformation, and biological targets [1]. This guide objectively compares the bioactivity, mechanistic pathways, and experimental validation of oxazino-benzimidazoles against standard benzimidazoles, with a specific focus on their emerging role as bioreductive anticancer agents [3].

Structural and Mechanistic Divergence

To understand the difference in bioactivity, one must first analyze the structural causality.

Standard Benzimidazoles (e.g., Albendazole)
  • Conformation: Standard benzimidazoles are largely planar molecules.

  • Mechanism of Action: Their primary biological activity stems from their ability to bind to the colchicine-binding site of

    
    -tubulin, inhibiting microtubule polymerization [4]. While this induces 
    
    
    
    phase cell cycle arrest and apoptosis in both parasites and mammalian cancer cells, their lack of tumor-specific activation limits their therapeutic window in oncology.
Oxazino-benzimidazoles (e.g., 3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazole)
  • Conformation: The fusion of the 1,4-oxazino ring introduces critical 3D flexibility. While the benzimidazole core remains rigidly planar, the six-membered oxazine ring adopts a chair-like conformation [1]. The dihedral angle between the benzimidazole mean plane and the oxazine ring typically ranges from 40° to 50°, optimizing orbital overlap and minimizing ring strain [1].

  • Mechanism of Action: This structural shift enhances solubility and lipophilicity. More importantly, when functionalized into quinone derivatives (e.g., 7-bromo-8-chloro-3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazole-6,9-dione), these compounds act as bioreductive alkylating agents [3]. Unlike standard benzimidazoles, they are prodrugs activated specifically in the hypoxic microenvironment of solid tumors by overexpressed reductases (e.g., NQO1). Once activated, they bypass tubulin entirely, instead downregulating the STAT3/HK2 (Hexokinase 2) signaling axis to induce targeted apoptosis [3].

G Start Benzimidazole Scaffold Std Standard Benzimidazoles (Planar, e.g., Albendazole) Start->Std Ox Oxazino-benzimidazoles (Tricyclic, Chair Conformation) Start->Ox Tubulin β-Tubulin Binding (Non-selective) Std->Tubulin Bioreduct Bioreductive Activation (Hypoxia / NQO1 Enzyme) Ox->Bioreduct Apoptosis Targeted Apoptosis Tubulin->Apoptosis STAT3 STAT3/HK2 Axis Inhibition Bioreduct->STAT3 STAT3->Apoptosis

Mechanistic divergence of standard benzimidazoles vs. oxazino-benzimidazoles.

Comparative Bioactivity Profiles

The structural modifications of oxazino-benzimidazoles translate directly into superior, selective cytotoxicity against solid tumors compared to standard benzimidazoles and even clinical standards like Mitomycin C (a well-known bioreductive agent).

Quantitative Efficacy Comparison

The following table synthesizes the half-maximal inhibitory concentrations (


) and selectivity indices of these compounds against Non-Small Cell Lung Cancer (A549), Breast Adenocarcinoma (MCF-7), and normal Human Embryonic Kidney cells (HEK-293).
Compound ClassRepresentative AgentTarget Mechanism

A549 (Lung)

MCF-7 (Breast)
Toxicity to Normal Cells (HEK-293)
Standard Benzimidazole Albendazole

-Tubulin Inhibition
~2.26 µM [4]~3.15 µMHigh (Poor Selectivity)
Standard Bioreductive Mitomycin CDNA Crosslinking~0.43 µM [5]~0.50 µMHigh (Systemic Toxicity)
Oxazino-benzimidazole 7-Br-8-Cl-oxazino-benzimidazole-6,9-dioneSTAT3/HK2 Inhibition< 0.50 µM [3]< 0.50 µM [3]Low (~2.5x less toxic) [3]

Data Interpretation: While Albendazole shows repurposed anticancer activity, its effective dose is relatively high and lacks tumor specificity. The oxazino-benzimidazole quinone derivative achieves sub-micromolar potency comparable to Mitomycin C, but with a highly crucial advantage: a 2.5-fold reduction in toxicity toward normal healthy cells (HEK-293) [3]. This is a direct result of its selective activation in hypoxic tumor microenvironments.

Experimental Protocols & Validation Workflows

To ensure scientific integrity, the bioactivity of oxazino-benzimidazoles must be evaluated using self-validating experimental systems that account for their unique hypoxia-activated mechanism.

Protocol A: Hypoxia-Selective Cytotoxicity Assay (MTT/SRB)

Purpose: To validate that the oxazino-benzimidazole derivative is selectively activated in tumor-like hypoxic conditions.

  • Cell Seeding: Seed A549 (target) and HEK-293 (control) cells in 96-well plates at a density of

    
     cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C for adherence.
    
  • Environmental Stratification (The Causality Step):

    • Normoxic Cohort: Incubate plates in a standard incubator (

      
      
      
      
      
      ,
      
      
      
      
      ).
    • Hypoxic Cohort: Transfer plates to a hypoxia chamber (

      
      
      
      
      
      ,
      
      
      
      
      ,
      
      
      
      
      ). Rationale: Hypoxia mimics the solid tumor core, which is required to trigger the bioreductive activation of the quinone moiety.
  • Drug Treatment: Treat cells with a concentration gradient (0.01 µM to 50 µM) of the oxazino-benzimidazole derivative, Albendazole, and Mitomycin C. Incubate for 48 hours.

  • Viability Readout: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours. Solubilize formazan crystals with DMSO and read absorbance at 570 nm using a microplate reader.

  • Validation: Calculate the Hypoxia Cytotoxicity Ratio (HCR =

    
     Normoxia / 
    
    
    
    Hypoxia). A valid oxazino-benzimidazole will show an HCR > 3, proving selective activation.
Protocol B: STAT3/HK2 Pathway Validation (Western Blotting)

Purpose: To confirm the intracellular target of the activated oxazino-benzimidazole.

  • Lysate Preparation: Post-treatment (24h), lyse A549 cells using RIPA buffer supplemented with protease and phosphatase inhibitors (crucial for preserving phosphorylated STAT3).

  • Protein Quantification & Separation: Quantify using a BCA assay. Load 30 µg of protein per lane on a 10% SDS-PAGE gel.

  • Immunoblotting: Transfer to a PVDF membrane. Probe with primary antibodies against p-STAT3 (Tyr705), total STAT3, HK2, and

    
    -actin (loading control).
    
  • Analysis: A successful assay will show a dose-dependent downregulation of p-STAT3 and HK2 in the oxazino-benzimidazole treated cohort, confirming the disruption of the tumor's glycolytic survival axis[3].

W Cell Seed A549 & HEK-293 (Target vs Control) Env Incubation Normoxia (21% O2) vs Hypoxia (1% O2) Cell->Env Drug Dose Compounds (0.01 - 50 µM) Env->Drug Assay MTT Viability Assay (Read Abs 570nm) Drug->Assay Data Calculate HCR & Selectivity Index Assay->Data

Experimental workflow for validating hypoxia-selective cytotoxicity.

Conclusion

While standard benzimidazoles remain foundational in pharmacology, they lack the structural sophistication required for targeted oncology. The transition to oxazino-benzimidazoles represents a masterclass in rational drug design. By fusing an oxazine ring to the benzimidazole core, researchers have unlocked a 3D conformational advantage that, when combined with a quinone moiety, creates a highly potent, hypoxia-selective bioreductive agent capable of dismantling the STAT3/HK2 tumor survival pathway.

References

  • Encyclopedia MDPI. "Ring-Fused Benzimidazoles and Imidazobenzimidazoles." Encyclopedia.pub, May 2021. URL:[Link]

  • Shchekotikhin, A. E., et al. "New Dihalogenated Derivatives of Condensed Benzimidazole Diones Promotes Cancer Cell Death Through Regulating STAT3/HK2 Axis/Pathway." MDPI, Oct 2025. URL: [Link]

  • Maxanim. "Mitomycin C - Catalog Number: sc-3514A." Maxanim, 2026. URL: [Link]

A Comparative Guide to the Stability Profile of 10H-Oxazino[4,3-a]benzimidazole Under Physiological Conditions

A Comparative Guide to the Stability Profile of 10H-[1][2]Oxazino[4,3-a]benzimidazole Under Physiological Conditions

For Researchers, Scientists, and Drug Development Professionals

The journey of a promising drug candidate from discovery to clinical application is fraught with challenges, chief among them being the molecule's stability within the complex biological milieu. The 10H-[1][2]Oxazino[4,3-a]benzimidazole scaffold represents a class of heterocyclic compounds with significant therapeutic potential, owing to the versatile nature of the benzimidazole core.[3][4] This guide provides an in-depth analysis of the methodologies used to evaluate the stability of this scaffold under simulated physiological conditions, comparing its anticipated profile with established benzimidazole-based drugs.

The benzimidazole nucleus is a stable aromatic system, a feature that has made it a privileged structure in medicinal chemistry, appearing in drugs ranging from proton-pump inhibitors to anthelmintics.[4][5] However, the fusion of an oxazino ring introduces new structural features and potential metabolic liabilities that must be thoroughly characterized. This guide will delineate the critical chemical and metabolic stability assays necessary for this characterization, explaining the rationale behind experimental design and providing actionable protocols.

Section 1: Chemical Stability in Simulated Physiological Fluids

A primary hurdle for any orally administered drug is surviving the harsh, fluctuating pH environments of the gastrointestinal (GI) tract. Chemical stability assays in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF) are fundamental for predicting a compound's fate before it even reaches systemic circulation.

The "Why": Causality in Experimental Design

The goal is to assess non-enzymatic degradation. We expose the test compound to solutions that mimic the stomach's acidity and the small intestine's near-neutral pH.[6] SGF, with a pH of approximately 1.2, challenges the compound's resilience to acid-catalyzed hydrolysis. Conversely, SIF, at a pH of about 6.8, assesses stability in a milder, but still reactive, environment.[6] The stability of the oxazine ring, in particular, can be influenced by pH, with studies on related structures showing varying degrees of hydrolysis depending on electronic factors.[7][8]

Workflow for Chemical Stability Assessment

The following diagram illustrates a typical workflow for evaluating the chemical stability of a novel compound like 10H-[1][2]Oxazino[4,3-a]benzimidazole.

cluster_prepPreparationcluster_incubationIncubationcluster_analysisAnalysisAPrepare SGF (pH 1.2) &SIF (pH 6.8)CIncubate Compound in SGF& SIF at 37°CA->CBPrepare Stock Solutionof Test Compound (in DMSO)B->CDSample at Time Points(0, 30, 60, 120 min)C->DEQuench Reaction(Acetonitrile + Internal Std.)D->EFAnalyze by LC-MS/MSE->FGPlot % Remaining vs. TimeF->G

Caption: Workflow for chemical stability testing in simulated GI fluids.

Detailed Experimental Protocol: Chemical Stability
  • Preparation of Simulated Fluids:

    • SGF (pH 1.2): Prepare according to US Pharmacopeia standards by mixing 2 g of sodium chloride and 7 mL of hydrochloric acid per liter of water.[6] For enzymatic studies, 3.2 g of pepsin would be added, but it is omitted here to isolate chemical degradation.[6]

    • SIF (pH 6.8): Prepare by mixing 6.8 g of potassium phosphate monobasic and 77 mL of 0.2 M sodium hydroxide per liter of water.[6] Pancreatin is omitted for this chemical stability test.[6]

  • Incubation:

    • Prepare a 1 µM working solution of 10H-[1][2]Oxazino[4,3-a]benzimidazole in each simulated fluid from a DMSO stock. The final DMSO concentration should be kept below 0.5% to avoid solvent effects.[2]

    • Incubate the solutions in a shaker bath at 37°C.

  • Sampling and Analysis:

    • Withdraw aliquots at specified time points (e.g., 0, 15, 30, 60, 120 minutes).

    • Immediately quench the reaction by adding the aliquot to a 3-fold volume of cold acetonitrile containing an internal standard (e.g., a structurally similar but chromatographically distinct compound).

    • Centrifuge the samples to precipitate any salts or proteins.

    • Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.

Anticipated Data and Comparative Analysis

The stability of the benzimidazole core is generally high, but substituents and fused rings can introduce liabilities.[9] For instance, proton pump inhibitors like omeprazole are notoriously acid-labile, requiring enteric coatings. In contrast, anthelmintics like albendazole are more robust. The oxazino ring fused to the benzimidazole core could potentially undergo hydrolysis under acidic conditions.

Table 1: Hypothetical Chemical Stability Data

Compound% Remaining in SGF (pH 1.2) at 2h% Remaining in SIF (pH 6.8) at 2hStability Classification
10H-[1][2]Oxazino[4,3-a]benzimidazole > 90%> 95%High
Omeprazole (Control)< 10%> 90%Low (Acid-Labile)
Albendazole (Control)> 95%> 95%High

This table provides a framework for classifying the test compound's stability relative to known drugs, guiding formulation strategies.

Section 2: Metabolic Stability in Human Liver Microsomes

Metabolism, primarily in the liver, is a major route of elimination for many drugs.[10] The in vitro human liver microsomal (HLM) stability assay is a cost-effective, high-throughput screen used in early drug discovery to predict hepatic clearance.[10][11] It primarily assesses Phase I metabolism mediated by cytochrome P450 (CYP) enzymes.[10]

The "Why": Simulating Phase I Metabolism

HLMs are vesicles of the endoplasmic reticulum from liver cells, rich in CYP enzymes.[10] By incubating the test compound with HLMs and the essential cofactor NADPH, we can simulate the oxidative metabolism that occurs in the liver.[1][2] The rate of disappearance of the parent compound allows for the calculation of key parameters like half-life (t½) and intrinsic clearance (CLint), which are crucial for predicting in vivo pharmacokinetic behavior.[10] Identifying metabolic "soft spots" on the benzimidazole scaffold can guide medicinal chemists in optimizing the structure for improved stability.[12][13]

Workflow for Metabolic Stability Assessment

This diagram outlines the key steps in determining metabolic stability using human liver microsomes.

cluster_prepPreparationcluster_reactionReactioncluster_analysisAnalysisAThaw Human Liver Microsomes(HLM) on IceBPrepare Incubation Mixture:Test Compound (1µM),HLM (0.5 mg/mL),Phosphate Buffer (pH 7.4)A->BCPre-incubate at 37°CB->CDInitiate Reaction withNADPH (Cofactor)C->DESample at Time Points(0, 5, 15, 30, 45 min)D->EFQuench with Cold Acetonitrile+ Internal StandardE->FGCentrifuge & AnalyzeSupernatant by LC-MS/MSF->GHCalculate t½ and CLintG->H

Caption: Standard workflow for a liver microsomal stability assay.

Detailed Experimental Protocol: Metabolic Stability
  • Reagent Preparation:

    • Thaw pooled Human Liver Microsomes (e.g., 20 mg/mL stock) at 37°C and immediately place on ice. Dilute to a working concentration of 1 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4).[1][2]

    • Prepare a NADPH regenerating system or a stock solution of NADPH (e.g., 10 mM in buffer).

  • Incubation:

    • In a 96-well plate, combine the HLM solution, buffer, and test compound (final concentration 1 µM). Include negative controls (without NADPH) and positive controls (compounds with known metabolic rates, like Verapamil or Dextromethorphan).[2][10]

    • Pre-warm the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).[14]

  • Sampling and Analysis:

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding cold acetonitrile with an internal standard.[2]

    • Centrifuge the plate to pellet the protein.

    • Analyze the supernatant by LC-MS/MS.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The slope of the linear regression line (k) is used to calculate the half-life: t½ = 0.693 / k .

    • Intrinsic clearance (CLint, in µL/min/mg protein) is calculated as: CLint = (0.693 / t½) / (mg microsomal protein / mL) .[14]

Comparative Data and Structure-Stability Relationships

The metabolic fate of benzimidazoles often involves oxidation on the benzene or imidazole ring.[12][13] The fusion of the oxazino ring may offer some steric hindrance, potentially protecting the benzimidazole core, or it may introduce new sites for metabolism, such as hydroxylation on the aliphatic portion of the oxazino ring.

Table 2: Hypothetical Metabolic Stability Data and Comparison

Compoundt½ (min)CLint (µL/min/mg)Stability Classification
10H-[1][2]Oxazino[4,3-a]benzimidazole 4530.8Moderate
Verapamil (High Clearance Control)< 10> 150Low
Carbamazepine (Low Clearance Control)> 60< 23High

A moderate stability profile, as hypothesized here, would suggest that the compound is cleared by the liver but not so rapidly as to preclude achieving therapeutic concentrations. This provides a solid baseline for further optimization efforts.

Conclusion and Strategic Outlook

This guide outlines a foundational strategy for assessing the stability of the novel 10H-[1][2]Oxazino[4,3-a]benzimidazole scaffold. By systematically evaluating its chemical resilience in simulated GI fluids and its metabolic vulnerability in liver microsomes, researchers can build a comprehensive stability profile. The comparative data against well-characterized drugs provides essential context, enabling informed decisions in the drug development process.

The anticipated high chemical stability and moderate metabolic stability of the 10H-[1][2]Oxazino[4,3-a]benzimidazole core make it a promising scaffold. Future work should focus on metabolite identification studies to pinpoint specific metabolic liabilities. This knowledge will empower medicinal chemists to strategically modify the structure, enhancing its stability and paving the way for the development of a successful drug candidate.

References

  • ResearchGate. Protocol for the Human Liver Microsome Stability Assay. Available from: [Link]

  • National Center for Biotechnology Information. Metabolism-Directed Structure Optimization of Benzimidazole-Based Francisella tularensis Enoyl-Reductase (FabI) Inhibitors. Available from: [Link]

  • Domainex. Microsomal Clearance/Stability Assay. Available from: [Link]

  • Mercell. Metabolic stability in liver microsomes. Available from: [Link]

  • ResearchGate. Structure‐Metabolism Relationships of Benzimidazole Derivatives with anti‐Trypanosoma cruzi Activity for Chagas Disease | Request PDF. Available from: [Link]

  • PubMed. Metabolism-directed structure optimization of benzimidazole-based Francisella tularensis enoyl-reductase (FabI) inhibitors. Available from: [Link]

  • PubMed. Structure-Metabolism Relationships of Benzimidazole Derivatives with anti-Trypanosoma cruzi Activity for Chagas Disease. Available from: [Link]

  • BioDuro. ADME Microsomal Stability Assay. Available from: [Link]

  • Patsnap Eureka. Stability of benzimidazolium cations in harsh alkaline media. Available from: [Link]

  • Merck Millipore. Metabolic Stability Assays. Available from: [Link]

  • Royal Society of Chemistry. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major.... Available from: [Link]

  • National Center for Biotechnology Information. Benzimidazole Derivatives as Energetic Materials: A Theoretical Study. Available from: [Link]

  • PubMed. Qualitative analysis of the stability of the oxazine ring of various benzoxazine and pyridooxazine derivatives with proton nuclear magnetic resonance spectroscopy. Available from: [Link]

  • Wikipedia. Benzimidazole. Available from: [Link]

  • Science Publishing Group. Stability and Reactivity of Two Benzimidazole Hydrazide-Hydrazone Compounds: A Theoretical Study by DFT Method. Available from: [Link]

  • ScienceDirect. Review on the potential of 1,3,4-Oxadiazine derivatives: Synthesis, structure-activity relationship, and future prospects in drug development. Available from: [Link]

  • National Center for Biotechnology Information. Simulated Gastrointestinal Fluids Impact the Stability of Polymer-Functionalized Selenium Nanoparticles: Physicochemical Aspects. Available from: [Link]

  • PubMed. Medicinal chemistry of oxazines as promising agents in drug discovery. Available from: [Link]

  • OUCI. Medicinal chemistry of oxazines as promising agents in drug discovery. Available from: [Link]

  • ResearchGate. Molecular Docking and DFT Study of Synthesized Oxazine Derivatives. Available from: [Link]

  • Digital CSIC. Supporting Information. Available from: [Link]

  • U.S. Pharmacopeia. Development of Dissolution Methods for Class 2/4 Drugs – A USP Perspective. Available from: [Link]

  • U.S. Food and Drug Administration. CPG Sec. 280.100 - Stability Requirements - Licensed In Vitro Diagnostic Products. Available from: [Link]

  • Medical Device and Diagnostic Industry. Stability testing for IVDs. Available from: [Link]

  • CPT Labs. Stability Testing Of Drug Products In The US 2021. Available from: [Link]

  • PubMed. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate. Available from: [Link]

  • ResearchGate. Figure 1. Stability of proteins in simulated gastric fluid (SGF/USP):.... Available from: [Link]

  • BioBoston Consulting. FDA Stability Testing Regulations For Pharmaceuticals. Available from: [Link]

  • U.S. Food and Drug Administration. Q1 Stability Testing of Drug Substances and Drug Products. Available from: [Link]

  • Figshare. Dataset: Peptide Stability in the Gastrointestinal Tract. Available from: [Link]

  • Quest Journals. A Systemic Review on Benzimidazole Study. Available from: [Link]

  • PubMed. Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk. Available from: [Link]

  • MDPI. New Dihalogenated Derivatives of Condensed Benzimidazole Diones Promotes Cancer Cell Death Through Regulating STAT3/HK2 Axis/Pathway. Available from: [Link]

Sources

Safety Operating Guide

10H-[1,4]Oxazino[4,3-a]benzimidazole proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational and Disposal Protocols for 10H-[1,4]Oxazino[4,3-a]benzimidazole

As drug development accelerates, the use of complex fused-ring heterocycles has become increasingly prevalent. 10H-[1,4]Oxazino[4,3-a]benzimidazole (C₁₀H₈N₂O)[1] and its derivatives represent a sophisticated class of bicyclic/tricyclic scaffolds that combine a benzimidazole core with an oxazine moiety[2]. These compounds are highly valued in medicinal chemistry, frequently serving as bioreductive antitumor agents and targeted pharmacophores[3][4].

However, the very structural features that make this scaffold biologically active—its rigid planar geometry, potential for DNA intercalation, and stability—also necessitate stringent operational handling and disposal protocols. This guide provides an authoritative, step-by-step framework for the safe lifecycle management of 10H-[1,4]oxazino[4,3-a]benzimidazole in laboratory and manufacturing environments.

Mechanistic Toxicology & Safety Profile

To handle chemical agents safely, one must understand the causality behind their hazards. 10H-[1,4]oxazino[4,3-a]benzimidazole is not a standard commodity chemical; it is a biologically active heterocycle.

  • Biological Reactivity: Benzimidazole derivatives often exhibit potent biological activity, including antimicrobial and antitumor properties[2]. Because they are designed to interact with cellular targets, inadvertent exposure (via inhalation of dust or dermal absorption of solvent solutions) poses a risk of toxicity or irritation[5].

  • Environmental Persistence: The fused benzimidazole-oxazine ring system is highly stable. If discharged into the environment, it is unlikely to readily biodegrade and will remain mobile in aqueous environments due to its polarity[6].

  • Thermal Decomposition: When subjected to high heat or combustion, the nitrogen-rich core (containing both imidazole and oxazine nitrogens) decomposes to release highly toxic nitrogen oxides (NOx), carbon monoxide, and irritating fumes[6][7]. This dictates strict requirements for its ultimate destruction.

Quantitative Safety Parameters

The following table summarizes the critical physicochemical and safety parameters required for risk assessment and protocol design.

ParameterSpecification / ThresholdOperational Rationale
Chemical Formula C₁₀H₈N₂ONitrogen/oxygen-rich fused heterocycle[1].
Primary PPE Nitrile gloves (≥0.11mm), EN166 gogglesPrevents dermal absorption and ocular irritation[8].
RCRA Classification Unlisted (Evaluate per 40 CFR 261.3)Must be evaluated for toxicity characteristic (TC) by the generator[5][8].
Thermal Decomposition >250°C (Yields NOx, CO, CO₂)Requires incineration at facilities equipped with NOx scrubbers[6][7].
Spill Absorbent Vermiculite or dry sandInert materials prevent exothermic reactions during cleanup[5].

Operational Handling & Spill Response Protocols

A self-validating safety system relies on predictable, repeatable steps. In the event of a spill—whether of the neat powder or a synthesized solution—immediate and methodical action is required to prevent aerosolization and environmental release.

Step-by-Step Spill Response Methodology
  • Evacuation and Assessment: Immediately isolate the spill area. Determine the physical state of the spill. If it is a powder, disable local forced-air ventilation (unless it is a certified fume hood) to prevent the dispersion of fine particulates.

  • PPE Donning: Personnel must equip EN166-compliant chemical safety goggles, a particulate respirator (N95 or P100) if powder is aerosolized, and double-layered nitrile gloves[5][8].

  • Containment:

    • For Liquids (Solvent solutions): Surround the liquid with an inert absorbent like vermiculite or dry sand to prevent the spread of the material into floor drains or environmental waterways[5]. Do not use combustible absorbents like sawdust.

    • For Solids (Powders): Lightly mist the powder with a compatible, low-toxicity solvent (e.g., a small amount of water or isopropanol) to suppress dust formation before sweeping.

  • Collection: Use non-sparking tools to sweep up the absorbed material. Place the contaminated material into a sealable, chemically compatible secondary container[5].

  • Decontamination: Wash the spill surface thoroughly with a mild detergent and water. Collect all wash liquids and absorbent materials as hazardous waste. Never return spilled material to its original container for re-use.

Waste Segregation & EPA/RCRA Disposal Pathways

Because 10H-[1,4]oxazino[4,3-a]benzimidazole and its derivatives are often synthesized using oxidative cyclization methods (sometimes involving heavy metals, halogens, or strong acids like HI)[3][4], the resulting waste streams can be complex.

Under US EPA guidelines (40 CFR Parts 261.3), chemical waste generators must determine whether a discarded chemical is classified as hazardous waste[8]. While this specific scaffold may not possess a distinct RCRA P- or U-list code, its biological activity and the solvents used in its handling mandate strict hazardous waste protocols[5].

Step-by-Step Disposal Methodology
  • Stream Characterization: Verify the pH and solvent composition of the waste. Ensure that aqueous waste streams are neutralized before being mixed with organic streams to prevent the exothermic precipitation of the free base.

  • Segregation:

    • Solid Waste: Place contaminated PPE, filter papers, and empty reagent vials into heavy-duty, double-bagged bio/chem hazard bags.

    • Liquid Waste: Segregate into Halogenated (if dissolved in DCM, chloroform) and Non-Halogenated (if dissolved in DMSO, methanol, ethyl acetate) carboys.

  • Labeling: Affix GHS-compliant hazardous waste labels immediately upon the first drop of waste entering the container. Labels must detail the exact chemical composition, accumulation start date, and primary hazards (e.g., "Toxic", "Environmental Hazard").

  • Storage: Store waste in a cool, dry, well-ventilated secondary containment area, strictly isolated from strong oxidizing agents to prevent spontaneous reactions[7][8].

  • Final Destruction (Incineration): Do not discharge into drains or soil[6]. Transfer the waste to an approved, licensed hazardous waste disposal plant. High-temperature incineration is the only acceptable method of destruction. Ensure the contracted facility utilizes robust NOx scrubbers , as the thermal breakdown of the benzimidazole-oxazine core will generate toxic nitrogen oxide gases[6][7].

Waste Segregation Workflow

WasteWorkflow Start 10H-[1,4]Oxazino[4,3-a]benzimidazole Waste Generation Solid Solid Waste (Powders, PPE, Filters) Start->Solid Liquid Liquid Waste (Solvent Solutions) Start->Liquid SolidContainer Double-bagged in Sealable Bio/Chem Bag Solid->SolidContainer LiquidContainer Halogenated vs. Non-Halogenated Carboys Liquid->LiquidContainer Labeling RCRA Hazardous Waste Labeling (40 CFR 261.3) SolidContainer->Labeling LiquidContainer->Labeling Incineration High-Temp Incineration (with NOx Scrubbers) Labeling->Incineration

Workflow for the segregation, containment, and disposal of 10H-[1,4]oxazino[4,3-a]benzimidazole waste.

References

  • Cole-Parmer. "Material Safety Data Sheet - Benzimidazole, 98%." Cole-Parmer. Available at: [Link]

  • MDPI. "Advances in the Synthesis of Ring-Fused Benzimidazoles and Imidazobenzimidazoles." MDPI Molecules. Available at: [Link]

  • Encyclopedia.pub. "Ring-Fused Benzimidazoles and Imidazobenzimidazoles." Encyclopedia MDPI. Available at:[Link]

  • ChemIndex. "245-50-1 | 1H-[1,4]Oxazino[4,3-a]benzimidazole(8CI,9CI)." ChemIndex. Available at:[Link]

Sources

Personal protective equipment for handling 10H-[1,4]Oxazino[4,3-a]benzimidazole

Author: BenchChem Technical Support Team. Date: March 2026

The handling of novel active pharmaceutical ingredients (APIs) and specialized heterocyclic scaffolds requires a safety strategy that goes beyond basic compliance. 10H-[1,4]Oxazino[4,3-a]benzimidazole is a fused tricyclic system integrating an oxazine ring with a benzimidazole core. Because benzimidazole derivatives are privileged pharmacophores frequently interacting with critical biological targets (such as kinase ATP-binding sites and tubulin), any unrecognized systemic exposure can lead to unintended pharmacological effects[1].

As an application scientist, you must approach this compound with a deep understanding of its physical and chemical properties. This guide provides a self-validating, step-by-step operational plan for the safe handling, personal protective equipment (PPE) selection, and disposal of 10H-[1,4]Oxazino[4,3-a]benzimidazole.

Hazard Assessment & The Causality of PPE Selection

According to OSHA’s Laboratory Safety Guidance, employers must evaluate the potential hazards of chemicals and implement a Chemical Hygiene Plan (CHP) tailored to specific laboratory risks[2]. For novel intermediates like 10H-[1,4]Oxazino[4,3-a]benzimidazole, standard safety data defaults to the hazards of its base scaffold.

  • Dermal Permeability: Benzimidazole derivatives exhibit limited water solubility but high lipophilicity[3]. If the powder is dissolved in organic solvents (e.g., DMSO, DMF, or Dichloromethane), the solvent acts as a vehicle, rapidly carrying the biologically active molecule through the dermal barrier.

  • Aerosolization Risk: Dry heterocyclic powders are highly prone to electrostatic charging. When manipulated with metal tools, static repulsion can cause the powder to aerosolize. Inhalation of these micro-particulates bypasses the first-pass metabolism, directly entering the systemic circulation[1].

To mitigate these risks, PPE must be selected based on quantitative standards rather than arbitrary preferences.

Quantitative PPE Specifications Matrix

The following table outlines the mandatory PPE required for handling 10H-[1,4]Oxazino[4,3-a]benzimidazole, grounded in established chemical safety standards[4][5].

PPE CategorySpecificationQuantitative StandardCausality / Rationale
Hand Protection Nitrile (Double-gloved)> 0.11 mm thickness (EN 374)Prevents dermal absorption of lipophilic powders and organic solvent vehicles. The outer glove acts as a sacrificial layer.
Eye Protection Safety Goggles (Non-vented)ANSI Z87.1 / EN 166Protects against micro-particulate aerosolization during weighing and prevents solvent splashing into ocular mucosa.
Respiratory N95 / P100 Particulate RespiratorNIOSH 42 CFR 84Required when handling >10 mg outside of a fume hood to block < 5 μm API dust particles, preventing systemic absorption.
Body Protection Flame-resistant Lab CoatNFPA 2112Mitigates static discharge risks when handling dry powders near flammable organic solvents.

Operational Workflow & Execution Logic

The American Chemical Society (ACS) emphasizes that understanding the logical progression of chemical hazards is critical for minimizing risk[6]. The diagram below illustrates the decision-making process for handling this compound based on operational scale.

Handling_Workflow Start Pre-Task Risk Assessment Scale Determine Operation Scale Start->Scale MgScale Analytical Scale (< 10 mg) Scale->MgScale < 10 mg GramScale Preparative Scale (> 10 mg) Scale->GramScale > 10 mg PPE1 Standard PPE: Nitrile Gloves, Safety Glasses, Lab Coat MgScale->PPE1 PPE2 Enhanced PPE: Double Nitrile, Face Shield, Respirator (N95/P100) GramScale->PPE2 FumeHood Execute in Certified Fume Hood (Face Velocity 80-120 fpm) PPE1->FumeHood PPE2->FumeHood Decon Doffing & Decontamination (Solvent Wipe / Soap & Water) FumeHood->Decon

Logical workflow for PPE selection and operational execution.

Self-Validating Protocol: Safe Weighing and Transfer

Do not simply follow these steps; understand that each step is designed to validate the success of the previous one.

Step 1: Environmental Verification

  • Action: Verify the fume hood face velocity is between 80–120 feet per minute (fpm)[5].

  • Causality: Flow rates below 80 fpm fail to contain vapors, while rates above 120 fpm create vortexes that will actively aerosolize the fine 10H-[1,4]Oxazino[4,3-a]benzimidazole powder.

Step 2: PPE Donning & Static Mitigation

  • Action: Don standard PPE and apply double nitrile gloves. Pass an anti-static ionizer gun over the polymeric weigh boat and spatula.

  • Causality: Benzimidazole powders hold static charge. Using an ionizer neutralizes this charge, ensuring the powder remains physically bound to the weighing surface rather than repelling into the air[1].

  • Self-Validation Check: Before transferring the bulk powder, observe the behavior of a 1 mg test amount on the spatula. If the powder "jumps" or clings erratically to the sides of the spatula, static is still present. Reapply the ionizer before proceeding.

Step 3: Transfer and Solubilization

  • Action: Transfer the powder using a polymeric (non-metal) spatula. If preparing a stock solution, add the solvent (e.g., DMSO) directly to the vial inside the fume hood and seal it immediately.

  • Causality: Sealing the vial before removing it from the draft shield ensures that no concentrated vapors or micro-dust escape into the general laboratory environment.

Step 4: Doffing and Decontamination

  • Action: Wipe down the spatulas and balance with a solvent-dampened wipe. Remove the outer gloves using the "beak method" (pulling the glove inside out without touching the exterior) and dispose of them in solid hazardous waste[7].

  • Self-Validation Check: After doffing the outer gloves, inspect your inner gloves under good lighting. Any visible powder or moisture indicates a breach in your doffing technique or glove integrity, requiring immediate hand washing and protocol review.

Spill Response and Disposal Plan

In the event of a breach, immediate and logical action is required to prevent environmental contamination and personnel exposure.

Spill_Response Spill Spill Detected Assess Assess Spill State Spill->Assess Solid Dry Powder Spill Assess->Solid Solution Solvent/Solution Spill Assess->Solution Action1 Mist with Water to Prevent Aerosolization Solid->Action1 Action2 Apply Inert Absorbent (Vermiculite/Sand) Solution->Action2 Collect Collect in Hazardous Waste Container Action1->Collect Action2->Collect Clean Decontaminate Surface (Soap & Water) Collect->Clean

Step-by-step logic for spill containment and decontamination.

Spill Execution Steps:

  • Powder Containment: Never dry-sweep a 10H-[1,4]Oxazino[4,3-a]benzimidazole spill. Dry sweeping forces the compound into the air. Instead, mist the powder lightly with water to suppress dust formation[1].

  • Solvent Spill Containment: If the compound is already dissolved in a solvent, apply an inert absorbent material (e.g., vermiculite or sand) to the liquid[8].

  • Collection: Use non-sparking tools to scoop the absorbed material into a compatible, sealable hazardous waste container[9].

  • Surface Decontamination: Wash the affected surface thoroughly with soap and plenty of water. Benzimidazole derivatives can leave persistent, invisible residues that standard dry-wiping will not remove[3].

References

  • Laboratory Safety Guidance (OSHA 3404-11R) . Occupational Safety and Health Administration (OSHA). Available at: [Link]

  • Safety in Academic Chemistry Laboratories (SACL) . American Chemical Society (ACS). Available at:[Link]

  • Chemical Safety & Hygiene Plan . University of Notre Dame Risk Management. Available at: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.